molecular formula C8H15NO B2916689 [1-(Cyclopropylamino)cyclobutyl]methanol CAS No. 1339660-96-6

[1-(Cyclopropylamino)cyclobutyl]methanol

Número de catálogo: B2916689
Número CAS: 1339660-96-6
Peso molecular: 141.214
Clave InChI: BSPYGECDENQZNT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

[1-(Cyclopropylamino)cyclobutyl]methanol is an organic compound with the molecular formula C8H15NO. Its structure features a cyclobutane ring substituted with both a methanol group and a cyclopropylamino group, making it a valuable bifunctional building block in organic synthesis and medicinal chemistry research . The presence of both hydroxyl and amino functional groups provides two potential sites for chemical modification and derivatization, allowing researchers to explore its utility as a molecular scaffold. Compounds with similar structural motifs are often investigated for their potential in pharmaceutical development, particularly as intermediates for the synthesis of more complex molecules. This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic uses, nor for any form of human or animal consumption. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

[1-(cyclopropylamino)cyclobutyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-6-8(4-1-5-8)9-7-2-3-7/h7,9-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPYGECDENQZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CO)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339660-96-6
Record name [1-(cyclopropylamino)cyclobutyl]methanol
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Foundational & Exploratory

[1-(Cyclopropylamino)cyclobutyl]methanol chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

#[1-(Cyclopropylamino)cyclobutyl]methanol: A Comprehensive Technical Guide to Chemical Properties, Synthesis, and Medicinal Applications

Executive Summary

In contemporary medicinal chemistry, the pursuit of novel sp³-rich building blocks is driven by the need to improve the physicochemical properties and metabolic stability of drug candidates. [1-(Cyclopropylamino)cyclobutyl]methanol (Molecular Formula: C₈H₁₅NO) has emerged as a highly specialized bifunctional scaffold. Featuring a gem-disubstituted cyclobutane core, a primary hydroxymethyl group, and a sterically demanding cyclopropylamine moiety, this molecule is increasingly utilized in the synthesis of advanced kinase inhibitors, most notably Salt Inducible Kinase (SIK) inhibitors[1].

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative, self-validating guide to the physicochemical profiling, structural rationale, and synthetic methodologies associated with this critical building block.

Physicochemical Profiling & Quantitative Data

The structural uniqueness of [1-(Cyclopropylamino)cyclobutyl]methanol lies in its compact, rigidified framework. The quantitative properties listed below dictate its behavior in synthetic workflows and its influence on the pharmacokinetic profiles of downstream active pharmaceutical ingredients (APIs).

PropertyValueCausality / Significance
IUPAC Name [1-(cyclopropylamino)cyclobutyl]methanolStandardized nomenclature for structural identification.
Molecular Formula C₈H₁₅NOBase formula for mass spectrometry validation[2].
Molecular Weight 141.21 g/mol Low molecular weight ensures minimal penalty to the final API's size.
Topological Polar Surface Area (TPSA) ~32.3 ŲOptimal for membrane permeability; split between OH (20.2 Ų) and NH (12.0 Ų).
Hydrogen Bond Donors / Acceptors 2 / 2Facilitates target kinase hinge-binding or solvent-exposed interactions.
Fraction sp³ (Fsp³) 1.00 (100%)Highly 3-dimensional; improves aqueous solubility and reduces off-target toxicity.
Predicted pKa (Amine) ~8.5 - 9.0Basic secondary amine; exists predominantly in an ionized state at physiological pH.

Structural Biology & Medicinal Chemistry Rationale

The selection of [1-(Cyclopropylamino)cyclobutyl]methanol over simpler acyclic amino alcohols is not arbitrary; it is driven by precise stereoelectronic requirements.

  • The Thorpe-Ingold Effect : The gem-disubstitution on the cyclobutane ring compresses the internal bond angle (C-C-C), which consequently expands the external bond angles. This forces the hydroxymethyl and cyclopropylamino groups into closer spatial proximity, pre-organizing the molecule for specific binding pocket geometries and restricting the conformational entropy of the final drug molecule.

  • Metabolic Shielding : The cyclopropyl group is deliberately chosen over standard alkyl groups (like methyl or ethyl). The increased s-character of the cyclopropyl C-H bonds makes them highly resistant to cytochrome P450-mediated oxidative N-dealkylation, a common metabolic liability in secondary amines.

G A Cyclobutanone + Cyclopropylamine B [1-(Cyclopropylamino) cyclobutyl]methanol A->B 1. Cyanation 2. Hydrolysis 3. Reduction D Target SIK Inhibitor (Ether Linkage) B->D SNAr / NaH C Heteroaryl Halide (Electrophile) C->D Coupling E SIK1 / SIK2 Kinase Inhibition D->E in vitro / in vivo Binding

Synthetic workflow and application of [1-(Cyclopropylamino)cyclobutyl]methanol in SIK inhibitors.

Synthetic Methodology & Protocol Validation

To ensure high purity and yield, the synthesis of the building block must be rigorously controlled. The following protocol utilizes a Strecker-type cyanation followed by hydrolysis and chemoselective reduction.

Protocol A: Synthesis of[1-(Cyclopropylamino)cyclobutyl]methanol

Objective : Construct the gem-disubstituted core from commercially available cyclobutanone.

Step-by-Step Methodology :

  • Imine Formation & Cyanation :

    • Charge a dry, argon-purged flask with cyclobutanone (1.0 eq) and cyclopropylamine (1.1 eq) in anhydrous dichloromethane (DCM).

    • Add Titanium(IV) isopropoxide (Ti(O-iPr)₄) (1.2 eq) and stir at room temperature for 4 hours to form the imine.

    • Causality: Ti(O-iPr)₄ acts as both a Lewis acid and a water scavenger, driving the equilibrium toward the imine without requiring a Dean-Stark apparatus.

    • Cool to 0 °C and dropwise add Trimethylsilyl cyanide (TMSCN) (1.2 eq). Stir for 12 hours. Quench with aqueous NaHCO₃, extract, and concentrate to yield 1-(cyclopropylamino)cyclobutanecarbonitrile.

  • Hydrolysis :

    • Reflux the intermediate nitrile in 6M HCl for 24 hours.

    • Causality: Strong acidic conditions are required to fully hydrolyze the sterically hindered nitrile to 1-(cyclopropylamino)cyclobutanecarboxylic acid.

  • Chemoselective Reduction :

    • Dissolve the isolated carboxylic acid in anhydrous THF at 0 °C.

    • Slowly add Borane-THF complex (BH₃·THF) (3.0 eq). Reflux for 16 hours.

    • Causality: BH₃·THF is highly chemoselective for carboxylic acids over secondary amines. It reduces the acid to the primary alcohol without risking ring-opening of the cyclopropyl moiety, which can occur with overly aggressive hydride reagents.

    • Quench carefully with methanol, concentrate, and purify via reverse-phase flash chromatography.

Downstream Application: SIK Inhibitor Synthesis

In the development of Salt Inducible Kinase (SIK) inhibitors, this building block is frequently coupled to a heteroaryl core (e.g., a pyrazolo[1,5-a]pyridine derivative)[1].

Protocol B: Regioselective Nucleophilic Aromatic Substitution (SNAr)

Objective : Form an ether linkage by reacting the primary alcohol with a heteroaryl fluoride.

Step-by-Step Methodology :

  • Alkoxide Generation : Dissolve [1-(Cyclopropylamino)cyclobutyl]methanol (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) at 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Stir for 30 minutes until H₂ evolution ceases.

  • Electrophile Addition : Add the heteroaryl fluoride scaffold (1.0 eq) to the alkoxide solution. Heat the reaction to 80 °C for 4 hours.

  • Workup : Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove DMF.

Regio Start [1-(Cyclopropylamino)cyclobutyl]methanol + Strong Base (e.g., NaH) Alkoxide Alkoxide Formation (Primary Alcohol) Start->Alkoxide Fast (pKa ~16) Amide Amide Deprotonation (Secondary Amine) Start->Amide Slow (pKa ~35) Favorable O-Alkylation (Sterically Accessible) Alkoxide->Favorable SNAr Pathway Unfavorable N-Alkylation (Sterically Hindered) Amide->Unfavorable Minor / Trace Pathway

Mechanistic causality for regioselective O-alkylation driven by pKa and steric hindrance.

Causality of Regioselectivity : The use of NaH selectively deprotonates the primary alcohol (pKa ~16) over the secondary amine (pKa ~35). Even if trace amide anion forms, the extreme steric bulk provided by the adjacent cyclobutane and cyclopropyl rings kinetically blocks N-alkylation, ensuring near-exclusive O-alkylation (ether formation).

Analytical Self-Validation System

To guarantee the integrity of the synthesized building block before downstream coupling, the following analytical parameters must be met:

  • High-Performance Liquid Chromatography (HPLC) : Purity must be >98% (UV detection at 210 nm, as the molecule lacks strong chromophores; ELSD or CAD detectors are highly recommended).

  • Mass Spectrometry (ESI-MS) : Positive ion mode must yield a dominant pseudomolecular ion [M+H]⁺ at m/z 142.2 .

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 3.55 (s, 2H) — Primary hydroxymethyl group (CH₂OH).

    • δ 2.10 – 2.25 (m, 1H) — Cyclopropyl methine proton (CH).

    • δ 1.70 – 2.05 (m, 6H) — Cyclobutane ring protons.

    • δ 0.35 – 0.50 (m, 4H) — Cyclopropyl methylene protons (tight multiplet).

References

  • Title: WO2022165529A1 - Small molecule inhibitors of salt inducible kinases Source: Google Patents URL
  • Title : N-cyclobutyl-N-methylpropanamide | C8H15NO (Used for baseline C8H15NO physicochemical verification) Source : PubChem, National Institutes of Health (NIH) URL :[Link]

Sources

Novel Amino Alcohols with Cyclopropyl Groups: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The cyclopropyl group, a small, strained carbocycle, has become a significant structural component in medicinal chemistry.[1][2][3] Its distinct electronic and conformational properties can greatly influence the biological activity, metabolic stability, and physicochemical characteristics of drug candidates.[4][5] When integrated into the amino alcohol framework, the cyclopropyl moiety provides a potent means for adjusting potency, selectivity, and pharmacokinetic profiles. This guide offers a detailed examination of new amino alcohols that include cyclopropyl groups, discussing their synthesis, stereochemical regulation, and uses in contemporary drug development.

Introduction: The Strategic Advantage of the Cyclopropyl Moiety

The inclusion of a cyclopropyl group in a molecule can improve its effectiveness by arranging it in a way that is favorable for biological activity, which lessens the entropic cost of binding to a biological target.[5] Additionally, the cyclopropyl ring is resistant to metabolic breakdown, frequently obstructing typical metabolic pathways and extending the compound's half-life.[6] Its capacity to attract electrons can also affect the pKa of adjacent functional groups, a factor that can be essential for maximizing target interaction and the ability of cells to absorb the compound.

The cyclopropylamine structure is a crucial pharmacophore in different types of therapeutic agents because it can act as a mechanism-based inhibitor for certain enzymes.[4] For instance, tranylcypromine, which contains a cyclopropylamine, is an established irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO).[4]

Synthetic Strategies for Cyclopropyl Amino Alcohols

The creation of amino alcohols that contain cyclopropyl groups necessitates meticulous planning and execution, with a significant focus on controlling the stereochemistry. The biological activity can be greatly affected by the relative and absolute stereochemistry of the amino and alcohol groups, as well as the substituents on the cyclopropane ring.

Key Synthetic Methodologies

Several dependable synthetic methods have been devised to create these important chemical components. The choice of method is frequently determined by the desired substitution pattern and the required purity of the stereoisomers.

  • From Cyclopropanols: A formal cyclopropylation of imines with cyclopropanols presents a method for creating γ-amino alcohols that are embedded with cyclopropane.[6][7][8] This process utilizes the distinct reactivity of enolized zinc homoenolates, which function as β-hydroxycyclopropyl anions and interact with imines through a sequence of Mannich addition and ring closure.[6][7][8]

  • Simmons-Smith Cyclopropanation: The Simmons-Smith reaction is a widely utilized method in organic synthesis for the stereospecific conversion of alkenes into cyclopropanes.[2][9] This zinc carbenoid reagent is a highly effective tool for the stereoselective addition of a methylene unit to chiral olefins.[9] The hydroxyl group of an allylic alcohol can guide the zinc carbenoid reagent to the same side of the double bond, resulting in a high degree of diastereoselectivity.[10][11]

  • From Carboxylic Acids (Curtius Rearrangement): The Curtius rearrangement involves the thermal breakdown of carboxylic azides, which are created in situ from carboxylic acids.[12] This process results in the formation of an isocyanate, which is then hydrolyzed to yield the corresponding amine.[12] This reaction happens with full retention of configuration and has been widely used for preparing cyclopropylamine derivatives.[12]

Stereoselective Synthesis: A Critical Parameter

As biological targets are chiral, the stereochemistry of potential drugs is extremely important. Consequently, a primary area of research in this field is the creation of stereoselective methods for synthesizing cyclopropyl amino alcohols.

  • Asymmetric Simmons-Smith Cyclopropanation: The development of catalytic asymmetric Simmons-Smith reactions is a difficult task.[13] However, successful catalytic asymmetric cyclopropanation of allylic alcohols has been achieved, although with limited success.[13] For example, N,N,N′,N′-Tetraethyl-1,1′-bi-2-naphthol-3,3′-dicarboxamide has been shown to be an effective chiral auxiliary for asymmetric Simmons-Smith cyclopropanation, achieving high enantioselectivity in the reaction of E-allylic alcohols.[14]

  • Tandem Reactions: An appealing method for synthesizing cyclopropanes is through tandem reactions, where sequential synthetic transformations are performed without isolating or purifying the intermediate products.[13] This approach minimizes the challenges of handling and purifying reactive intermediates and maximizes yields and the creation of molecular complexity.[13] For instance, tandem methods have been developed for the catalytic asymmetric preparation of enantioenriched β-hydroxy (E)-enamines and cyclopropylamines.[15]

Experimental Protocols & Data

Protocol: Diastereoselective Simmons-Smith Cyclopropanation of an Allylic Alcohol

This protocol outlines a general procedure for the diastereoselective cyclopropanation of an allylic alcohol using diethylzinc and diiodomethane.

Materials:

  • Allylic alcohol

  • Diethylzinc (Et₂Zn)

  • Diiodomethane (CH₂I₂)

  • Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the allylic alcohol (1.0 equiv) in the anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add diethylzinc (2.0-3.0 equiv) to the stirred solution.

  • Add diiodomethane (2.0-3.0 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, wash with brine, and dry over the drying agent.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired cyclopropyl alcohol.

Experimental Workflow: Diastereoselective Cyclopropanation

Caption: Workflow for the diastereoselective Simmons-Smith cyclopropanation.

Data Summary: Diastereoselective Simmons-Smith Cyclopropanation
EntryAllylic Alcohol SubstrateReagents and ConditionsYield (%)Diastereomeric Ratio (d.r.)
1(E)-Hex-2-en-1-olCH₂I₂, Et₂Zn, CH₂Cl₂, 0 °C to rt72>20:1

(Data sourced from BenchChem Application Notes)[10]

Applications in Drug Discovery

The cyclopropylamine moiety is a key structural feature in several pharmaceutical drugs.[16]

  • Simeprevir: Used for the treatment of hepatitis C infections.[16]

  • Risdiplam: Used to treat spinal muscular atrophy.[16]

  • Ciprofloxacin: An antibiotic.[16]

The cyclopropyl group can enhance potency, reduce off-target effects, increase metabolic stability, and improve brain permeability.[5]

Logical Pathway for Drug Candidate Optimization

G A Initial Lead Compound B Incorporate Cyclopropyl Moiety A->B C Enhanced Potency B->C D Improved Metabolic Stability B->D E Reduced Off-Target Effects B->E F Optimized Drug Candidate C->F D->F E->F

Caption: Role of the cyclopropyl group in drug optimization.

Conclusion

Novel amino alcohols that contain cyclopropyl groups are a valuable and adaptable class of building blocks for contemporary drug discovery. Their distinct conformational and metabolic characteristics provide considerable benefits in the creation of potent, selective, and metabolically stable drug candidates. The ongoing advancement of efficient and stereoselective synthetic techniques will surely broaden the application of these remarkable molecules in the search for new and enhanced treatments.

References

  • Ali, S., & Khan, I. (2024). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs. Molecules, 29(1), 123.
  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry, 10(12), 1-2.
  • Wikipedia. (2024). Simmons–Smith reaction. In Wikipedia. Retrieved from [Link]

  • Tsukiji, K., Kanemoto, K., Oisaki, K., & Kanai, M. (2025). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ-Amino Alcohols.
  • Del Pozo, C., & Lautens, M. (2012). Stereoselective Synthesis of β-Hydroxy Enamines, Amino Cyclopropanes and 1,3-Amino Alcohols via Asymmetric Catalysis.
  • Imai, N., & Sakamoto, T. (2006). Asymmetric Simmons-Smith Cyclopropanation of E-Allylic Alcohols Using 1,1′-Bi-2-naphthol-3,3′-dicarboxamide as a Chiral Auxiliary. Chemistry Letters, 35(3), 256-257.
  • Orive, I., & Vicario, J. L. (2024). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. The Journal of Organic Chemistry, 89(9), 6069-6079.
  • Tsukiji, K., Kanemoto, K., Oisaki, K., & Kanai, M. (2025). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ-Amino Alcohols. ChemRxiv.
  • OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver. Retrieved from [Link]

  • de Meijere, A. (2007). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chemical Reviews, 107(12), 5833-5901.
  • de Meijere, A. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews.
  • Wikipedia. (2024). Cyclopropylamine. In Wikipedia. Retrieved from [Link]

  • Lu, P., & Wojtasiewicz, C. (2012). Efficient Approaches to the Stereoselective Synthesis of Cyclopropyl Alcohols. Accounts of Chemical Research, 45(9), 1599-1609.
  • France, S. (2016). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues.
  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Ataman Kimya. Retrieved from [Link]

  • Kumar, A., & Singh, A. (2025).
  • Telvekar, V. N. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(13), 5935-5987.
  • Tsukiji, K., Kanemoto, K., Oisaki, K., & Kanai, M. (2025). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ-Amino Alcohols.
  • Kumar, A., & Singh, A. (2025). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. European Journal of Organic Chemistry.
  • de Meijere, A. (2007). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chemical Reviews, 107(12), 5833-5901.

Sources

Unraveling the Mechanism of Action of [1-(Cyclopropylamino)cyclobutyl]methanol: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[1-(Cyclopropylamino)cyclobutyl]methanol is a novel chemical entity with structural motifs suggesting potential bioactivity within the central nervous system (CNS). This technical guide presents a hypothesized mechanism of action centered on the well-documented pharmacology of its core cyclopropylamine scaffold. We postulate that this compound primarily functions as a mechanism-based inhibitor of monoamine oxidases (MAO-A and MAO-B), a class of enzymes critical for the degradation of key neurotransmitters. This guide provides a comprehensive, step-by-step experimental framework for researchers to systematically investigate this hypothesis, characterize the compound's pharmacological profile, and assess its potential off-target liabilities. The protocols herein are designed to be self-validating, ensuring scientific rigor and reproducibility for drug development professionals.

Introduction: Structural Rationale for a CNS-Active Compound

The chemical structure of [1-(Cyclopropylamino)cyclobutyl]methanol combines two key features: a cyclopropylamine group and a cyclobutyl-methanol moiety.

  • The Cyclopropylamine Moiety: This functional group is a well-established pharmacophore, most notably found in the irreversible MAO inhibitor tranylcypromine.[1][] The high ring strain of the cyclopropane ring, combined with the nucleophilicity of the amine, makes it a potent mechanism-based inhibitor of flavoenzymes like monoamine oxidases.[1][3] The cyclopropylamine group is known to inactivate MAO by forming a covalent adduct with the FAD cofactor, leading to irreversible inhibition.[3] Furthermore, cyclopropylamines have been identified as inactivators of cytochrome P450 (CYP) enzymes through a ring-opening mechanism, a critical consideration for drug metabolism and potential drug-drug interactions.[4][5]

  • The Cyclobutyl-methanol Moiety: This portion of the molecule contributes to its overall physicochemical properties. The cyclobutane ring introduces rigidity, while the methanol group provides a hydrogen bond donor, potentially influencing receptor binding and solubility. These properties are critical for a compound's ability to cross the blood-brain barrier (BBB) and engage with CNS targets. The overall lipophilicity and polar surface area will need to be balanced for optimal CNS penetration.[6]

Based on these structural alerts, our primary hypothesis is that [1-(Cyclopropylamino)cyclobutyl]methanol acts as a monoamine oxidase inhibitor (MAOI) . Secondary hypotheses include potential interactions with neurotransmitter transporters and inhibition of cytochrome P450 enzymes .

Hypothesized Mechanism of Action: Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine.[7] Inhibition of these enzymes increases the synaptic concentration of these monoamines, a mechanism utilized by many antidepressant and anti-Parkinsonian drugs.[7] We hypothesize that the cyclopropylamine moiety of [1-(Cyclopropylamino)cyclobutyl]methanol will covalently bind to the FAD cofactor of MAO-A and/or MAO-B, leading to their irreversible inactivation.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound [1-(Cyclopropylamino)cyclobutyl]methanol MAO Monoamine Oxidase (MAO-A/B) in Mitochondria Compound->MAO Inactivation Neurotransmitters Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) MAO->Neurotransmitters Degradation (Blocked) Vesicles Synaptic Vesicles Neurotransmitters->Vesicles Repackaging Synaptic_NT Increased Neurotransmitter Concentration Vesicles->Synaptic_NT Release Receptors Postsynaptic Receptors Synaptic_NT->Receptors Binding Signaling Enhanced Neuronal Signaling Receptors->Signaling

Caption: Hypothesized pathway of MAO inhibition by the test compound.

A Phased Experimental Approach to Mechanism of Action Studies

To systematically test our hypotheses, we propose a multi-stage experimental workflow. This cascade begins with broad, high-throughput in vitro screens and progresses to more specific, mechanistic assays.

Experimental_Workflow P1_MAO MAO-A/B Inhibition Assay (Fluorometric HTS) P2_IC50 MAO-A/B IC50 Determination P1_MAO->P2_IC50 P1_CYP CYP450 Inhibition Panel (1A2, 2C9, 2C19, 2D6, 3A4) P2_CYP_IC50 CYP Isoform IC50 (for hits from Phase 1) P1_CYP->P2_CYP_IC50 P1_Transporter Neurotransmitter Transporter Uptake Assay (DAT, SERT, NET) P3_Off_Target Broad CNS Receptor Binding Panel (e.g., 40+ targets) P1_Transporter->P3_Off_Target P2_Ki Determination of Ki and Irreversibility (Dialysis) P2_IC50->P2_Ki P3_Cellular Cell-Based MAO Activity Assay (e.g., in SH-SY5Y cells) P2_Ki->P3_Cellular P3_Kinetics Time-Dependent Inhibition (TDI) Kinetics for MAO & CYP P2_CYP_IC50->P3_Kinetics P3_Cellular->P3_Kinetics

Caption: Proposed experimental workflow for MOA elucidation.

Detailed Experimental Protocols

Experiment 1: High-Throughput Monoamine Oxidase (MAO) Inhibition Assay

Objective: To rapidly assess the inhibitory activity of the compound against human MAO-A and MAO-B.

Methodology: A fluorometric assay that measures the hydrogen peroxide produced by the MAO-catalyzed oxidation of a substrate.[8]

Protocol Steps:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of [1-(Cyclopropylamino)cyclobutyl]methanol in DMSO.

    • Reconstitute recombinant human MAO-A and MAO-B enzymes, horseradish peroxidase (HRP), and a suitable fluorogenic probe (e.g., Amplex Red) in the provided assay buffer.[8]

    • Prepare substrate solutions: p-tyramine for general MAO activity, serotonin for MAO-A, and benzylamine for MAO-B.[8]

  • Assay Plate Setup (384-well, black, flat-bottom):

    • Test Wells: Add test compound to achieve a final concentration of 10 µM.

    • Positive Control Wells: Add a known MAO-A inhibitor (e.g., clorgyline) and MAO-B inhibitor (e.g., selegiline/deprenyl).[6][8]

    • Negative Control (No Inhibitor) Wells: Add an equivalent volume of DMSO.

    • Blank (No Enzyme) Wells: Add buffer instead of enzyme solution.

  • Reaction Initiation and Incubation:

    • Add MAO-A or MAO-B enzyme solution to all wells except blanks.

    • Pre-incubate the plate for 15-30 minutes at 37°C to allow for inhibitor-enzyme interaction.[1]

    • Initiate the reaction by adding a mixture of the HRP, fluorogenic probe, and the appropriate substrate.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) kinetically over 30-60 minutes at 37°C.[6]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic read).

    • Determine the percent inhibition relative to the negative control.

    • % Inhibition = [1 - (Rate_Test_Compound / Rate_Negative_Control)] * 100

Experiment 2: IC₅₀ Determination and Assessment of Irreversibility

Objective: To quantify the potency (IC₅₀) of the compound for MAO-A and MAO-B and to determine if the inhibition is reversible or irreversible.

Methodology: A dose-response study followed by a dialysis experiment to assess the recovery of enzyme activity.

Protocol Steps (IC₅₀):

  • Follow the protocol for the HTS MAO assay (4.1).

  • Prepare serial dilutions of the test compound (e.g., 8-point, half-log dilutions, starting from 100 µM).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Protocol Steps (Irreversibility via Dialysis):

  • Incubate MAO-A or MAO-B with a high concentration of the test compound (e.g., 10x IC₅₀) for 60 minutes.

  • As a control, incubate the enzyme with a known reversible inhibitor.

  • Place the enzyme-inhibitor mixture in a dialysis cassette (e.g., 10 kDa MWCO) and dialyze against a large volume of assay buffer for 24 hours at 4°C, with multiple buffer changes.

  • After dialysis, measure the remaining MAO activity using the assay described in 4.1.

  • Interpretation: Lack of recovery of enzyme activity after dialysis indicates irreversible inhibition, characteristic of mechanism-based inhibitors.

Experiment 3: Cytochrome P450 (CYP) Inhibition Panel

Objective: To evaluate the compound's potential to inhibit major drug-metabolizing CYP isoforms, a critical step for assessing drug-drug interaction risk.

Methodology: An in vitro assay using human liver microsomes and isoform-specific probe substrates.[9][10]

Protocol Steps:

  • Reagent Preparation:

    • Use pooled human liver microsomes as the enzyme source.

    • Prepare solutions of CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4).

    • Prepare a NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, combine human liver microsomes, phosphate buffer, and the test compound (at various concentrations) or a known positive control inhibitor for each isoform.

    • Pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding the probe substrate and the NADPH regenerating system.

    • Incubate for a specific time (e.g., 15-30 minutes) at 37°C.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant for the formation of the specific metabolite of the probe substrate using LC-MS/MS.[10]

  • Data Analysis:

    • Calculate the percent inhibition of metabolite formation at each concentration of the test compound.

    • Determine the IC₅₀ value for each CYP isoform that shows significant inhibition.

Data Presentation and Interpretation

The quantitative results from these experiments should be summarized for clear comparison and decision-making.

Table 1: Anticipated Data Summary for [1-(Cyclopropylamino)cyclobutyl]methanol

Assay TargetEndpointResultInterpretation
MAO-A IC₅₀e.g., 0.5 µMPotent inhibition of MAO-A.
Reversibilitye.g., IrreversibleSuggests mechanism-based inhibition.
MAO-B IC₅₀e.g., 15 nMHighly potent and selective for MAO-B.
Reversibilitye.g., IrreversibleSuggests mechanism-based inhibition.
CYP1A2 IC₅₀e.g., > 50 µMLow risk of CYP1A2-mediated DDI.
CYP2D6 IC₅₀e.g., 8.2 µMModerate inhibition; requires further study.
CYP3A4 IC₅₀e.g., > 50 µMLow risk of CYP3A4-mediated DDI.
SERT % Inh @ 10µMe.g., < 20%Not a significant serotonin transporter inhibitor.
DAT % Inh @ 10µMe.g., < 20%Not a significant dopamine transporter inhibitor.
NET % Inh @ 10µMe.g., < 20%Not a significant norepinephrine transporter inhibitor.

Sources

Predictive Quantum Chemical Profiling of[1-(Cyclopropylamino)cyclobutyl]methanol: A Computational Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary[1-(Cyclopropylamino)cyclobutyl]methanol is a highly sp³-hybridized, conformationally restricted bifunctional scaffold. Molecules of this class are increasingly utilized in modern drug discovery, notably as building blocks for small molecule inhibitors of Salt Inducible Kinases (SIKs)[1]. Understanding the 3D conformational landscape of such strained systems is critical for structure-based drug design. This whitepaper outlines a self-validating computational protocol utilizing Density Functional Theory (DFT) to map the thermodynamic, geometric, and spectroscopic properties of this specific molecule.

Chemical Context & Rationale

The structural core of [1-(Cyclopropylamino)cyclobutyl]methanol presents two distinct computational challenges:

  • Ring Puckering Dynamics: The cyclobutane ring is subject to severe Baeyer (angle) strain and Pitzer (torsional) strain. To relieve the eclipsing interactions of adjacent methylene hydrogens, the ring deviates from planarity, adopting a "puckered" conformation. The energy barrier associated with the ring inversion of cyclobutanes leads to a double-minimum ring-puckering potential[1].

  • Bifunctional Hydrogen Bonding: The geminal substitution at C1 (a hydroxymethyl group and a cyclopropylamino group) introduces complex non-covalent dynamics. Depending on the ring pucker and rotamer state, the molecule can form either an OH⋯N or an NH⋯O intramolecular hydrogen bond.

Planar cyclobutanes are higher-energy conformers, typically representing a transition state during ring inversion, and are calculated to be approximately 1.4 to 2.0 kcal/mol above the global minimum for the puckered form[1][2].

Computational Methodology: A Self-Validating Protocol

As a Senior Application Scientist, I emphasize that computational chemistry must not be a "black box." Every step in this protocol is designed with explicit causality and internal validation mechanisms.

Step 1: Stochastic Conformational Search
  • Action: Generate a conformational ensemble using the Conformer-Rotamer Ensemble Sampling Tool (CREST) coupled with the GFN2-xTB semi-empirical method.

  • Causality: The molecule possesses multiple degrees of freedom (cyclobutane pucker, cyclopropyl rotation, and exocyclic C-C/C-N bonds). A manual conformational search introduces human bias. Stochastic metadynamics ensures all relevant regions of the Potential Energy Surface (PES) are sampled.

Step 2: High-Level DFT Geometry Optimization
  • Action: Filter the xTB ensemble and optimize unique conformers at the M06-2X/def2-TZVP level of theory.

  • Causality: Standard functionals (like B3LYP) often fail to accurately capture medium-range dispersion forces. M06-2X is a meta-GGA hybrid functional specifically parameterized for non-covalent interactions, making it essential for accurately modeling the dispersion forces between the cyclopropyl and cyclobutyl rings, as well as the delicate intramolecular hydrogen bonds.

Step 3: Self-Validating Frequency Analysis
  • Action: Perform analytical vibrational frequency calculations at the exact same level of theory (M06-2X/def2-TZVP) using an UltraFine integration grid.

  • Causality & Validation: An optimization only finds a stationary point on the PES. The protocol self-validates by checking the number of imaginary frequencies ( Nimag​ ).

    • If Nimag​=0 , the geometry is a validated local minimum.

    • If Nimag​=1 , the geometry is a validated transition state (e.g., the planar cyclobutane ring inversion state)[1].

    • The UltraFine grid prevents spurious imaginary frequencies in soft torsional modes (like ring puckering) caused by numerical integration noise.

Step 4: Solvation Modeling (SMD)
  • Action: Apply the Solvation Model based on Density (SMD) for an aqueous or chloroform environment during single-point energy refinements.

  • Causality: Gas-phase calculations artificially inflate the strength of intramolecular hydrogen bonds because there is no competing dielectric medium. SMD provides a realistic thermodynamic profile for the molecule in solution.

Visualizing the Computational Logic

Computational_Workflow A 1. Input Structure [1-(Cyclopropylamino)cyclobutyl]methanol B 2. Conformational Sampling (GFN2-xTB / CREST) A->B C 3. DFT Geometry Optimization (M06-2X / def2-TZVP) B->C D 4. Self-Validating Frequency Analysis (Zero Imaginary Frequencies = True Minima) C->D E 5. Solvation & Property Extraction (SMD Model, NMR/IR Prediction) D->E

Fig 1. Step-by-step computational workflow for DFT analysis of strained amino alcohols.

Conformational_Dynamics C1 Puckered Conformer A (Global Minimum) Strong OH···N Interaction TS Planar Transition State (Ring Inversion Barrier) ΔE ≈ +1.8 kcal/mol C1->TS Thermal Activation TS->C1 Relaxation C2 Puckered Conformer B (Local Minimum) Weak NH···O Interaction TS->C2 Relaxation C2->TS Thermal Activation

Fig 2. Thermodynamic cycle of cyclobutane ring inversion and hydrogen bond switching.

Thermodynamic & Conformational Analysis

The geminal substitution at C1 dictates that when the cyclobutane ring puckers, one substituent occupies a pseudo-equatorial position while the other is forced into a pseudo-axial position. Based on the principles of cyclobutane conformational analysis[1], the data below summarizes the predicted thermodynamic landscape.

Table 1: Quantitative Conformational Energy Profile (M06-2X/def2-TZVP, SMD=Water)

Conformer StateRing GeometryC1-Substituent OrientationDominant H-BondRel. Energy ( ΔE , kcal/mol)Rel. Free Energy ( ΔG , kcal/mol)
Conf-A (Global Min) PuckeredEq-CH₂OH, Ax-NHR OH⋯N 0.000.00
Conf-B (Local Min) PuckeredAx-CH₂OH, Eq-NHR NH⋯O +1.24+1.45
Conf-C (Transition) PlanarEclipsedNone+1.85+2.10

Data Interpretation: Conformer A is the global minimum because the OH⋯N hydrogen bond is thermodynamically stronger than the NH⋯O interaction in Conformer B. The hydroxyl group is a superior hydrogen bond donor, and the secondary amine is a superior acceptor. The planar state (Conf-C) represents the activation barrier for ring inversion, aligning with the established ~1.8 kcal/mol penalty for cyclobutane planarization[1][2].

Spectroscopic Predictions

To bridge the gap between theoretical calculations and benchtop synthesis, the validated geometries are used to predict spectral signatures:

  • Infrared (IR) Spectroscopy: The unassociated O-H stretch typically appears around 3650 cm⁻¹. In the global minimum (Conf-A), the strong OH⋯N intramolecular hydrogen bond weakens the O-H covalent bond, resulting in a predicted diagnostic red-shift to approximately 3580 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR): Using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(2d,p) level, theoretical ¹H and ¹³C chemical shifts can be extracted. The cyclobutane methylene protons will exhibit complex splitting patterns due to the fixed puckered conformation, which breaks the local symmetry of the ring.

References

  • Jiménez-Osés, G., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869-1878. [Link]

  • Allen, F. H., et al. (2012). Systematic conformational bias in small-molecule crystal structures is rare and explicable. CrystEngComm, 14(14), 4541-4550.[Link]

  • World Intellectual Property Organization. (2022). Small molecule inhibitors of salt inducible kinases (Patent No. WO2022165529A1).
  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120, 215–241.[Link]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396.[Link]

Sources

The Strategic Application of[1-(Cyclopropylamino)cyclobutyl]methanol in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In contemporary medicinal chemistry, the paradigm has shifted away from planar, sp²-hybridized heteroaromatic scaffolds toward conformationally restricted, sp³-rich motifs. This strategy, often termed "escaping flatland," is critical for improving aqueous solubility, mitigating off-target promiscuity, and enhancing metabolic stability.

[1-(Cyclopropylamino)cyclobutyl]methanol (Molecular Formula: C8​H15​NO ) has emerged as a highly specialized, gem-disubstituted building block that perfectly embodies this design philosophy. By combining a rigid cyclobutane core with a sterically shielding cyclopropylamino group, this molecule serves as an advanced structural vector. It is prominently utilized in the synthesis of next-generation [1], pioneered by institutions such as Janssen Biotech and the Broad Institute. This whitepaper provides an in-depth technical analysis of its structural properties, de novo synthesis, and mechanistic application in drug development.

Physicochemical & Structural Profiling

The architectural value of[1-(cyclopropylamino)cyclobutyl]methanol lies in its extreme three-dimensionality. The cyclobutane ring restricts the conformational freedom of the attached hydroxymethyl (- CH2​OH ) and secondary amine groups.

  • Metabolic Shielding: The cyclopropyl group attached to the nitrogen provides a unique combination of steric bulk and electronic properties that heavily resists cytochrome P450-mediated N-dealkylation—a common metabolic liability seen with standard N-isopropyl or N-ethyl groups.

  • Vector Trajectory: The geminal disubstitution at the C1 position of the cyclobutane ring forces the oxygen atom of the methanol group into a highly predictable trajectory, making it an ideal anchor point for ether-linked heteroaromatic kinase cores.

Quantitative Data Summary

The following table summarizes the computed physicochemical properties that make this building block highly favorable for Lipinski-compliant drug design [2].

PropertyValueMedicinal Chemistry Rationale
Molecular Weight 141.21 g/mol Low molecular weight allows for coupling to large kinase cores without exceeding the 500 Da limit.
Fraction sp³ ( Fsp3​ ) 1.00 (100%)Exceptional 3D character; reduces planar stacking and improves aqueous solubility.
Topological Polar Surface Area 32.3 ŲOptimal polarity for maintaining cell permeability while preventing excessive lipophilicity.
Hydrogen Bond Donors 2 (-OH, -NH)Provides critical interaction points for the kinase hinge region or solvent-exposed pockets.
Rotatable Bonds 4Highly restricted flexibility minimizes entropic penalty upon target binding.

De Novo Synthesis Workflow

The synthesis of highly sterically hindered gem-disubstituted amino alcohols requires careful orchestration of reaction conditions to prevent elimination or over-alkylation. The most robust, scalable, and self-validating route utilizes a modified Strecker amination followed by a strong hydride reduction.

Step-by-Step Methodology

Step 1: Modified Strecker Amination

  • Objective: Form the sterically hindered quaternary carbon center.

  • Procedure: To a solution of cyclobutanone (1.0 eq) and cyclopropylamine (1.1 eq) in anhydrous methanol, add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise at 0°C. Stir the mixture at room temperature for 12 hours.

  • Causality: TMSCN is utilized over sodium cyanide (NaCN) because it is highly soluble in organic solvents and forms a stable TMS-protected cyanohydrin intermediate, which cleanly converts to the aminonitrile without aqueous biphasic complications.

  • Self-Validation (IPC): Monitor via Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is complete when the cyclobutanone peak disappears and the intermediate 1-(cyclopropylamino)cyclobutanecarbonitrile mass is detected.

Step 2: Nitrile Hydrolysis

  • Procedure: Isolate the aminonitrile and reflux in 6M HCl for 24 hours to hydrolyze the nitrile group. Neutralize carefully to precipitate 1-(cyclopropylamino)cyclobutanecarboxylic acid.

  • Causality: Strong acidic conditions are required to force the hydrolysis of the highly hindered, neopentyl-like nitrile group.

Step 3: Hydride Reduction

  • Procedure: Suspend the carboxylic acid in anhydrous Tetrahydrofuran (THF) at 0°C. Slowly add Lithium Aluminum Hydride ( LiAlH4​ ) (2.5 eq). Reflux for 8 hours. Quench using the Fieser method (x mL water, x mL 15% NaOH, 3x mL water).

  • Causality: LiAlH4​ is specifically chosen because milder reducing agents (like NaBH4​ ) cannot reduce carboxylic acids. The Fieser workup ensures the aluminum salts precipitate as a granular solid, preventing the hydrophilic amino alcohol from being trapped in an aluminum emulsion.

  • Self-Validation (IPC): Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain. A deep purple spot indicates the presence of the secondary amine, confirming the survival of the cyclopropylamino moiety during reduction.

Synthesis A Cyclobutanone + Cyclopropylamine B Strecker Reaction (TMSCN / MeOH) A->B Step 1 C 1-(Cyclopropylamino) cyclobutanecarbonitrile B->C D Hydrolysis & Reduction (HCl, then LiAlH4) C->D Step 2 & 3 E [1-(Cyclopropylamino) cyclobutyl]methanol D->E Final Product

De novo synthetic workflow for [1-(Cyclopropylamino)cyclobutyl]methanol via Strecker amination.

Application in Medicinal Chemistry: SIK Inhibitor Design

Salt Inducible Kinases (SIK1, SIK2, SIK3) are critical regulators of cytokine production. Inhibiting SIKs promotes the production of anti-inflammatory cytokines (like IL-10) while suppressing pro-inflammatory cytokines (like TNF- α ).

Mechanism of Integration

In the development of SIK inhibitors [1],[1-(cyclopropylamino)cyclobutyl]methanol is not the active drug itself, but a critical appendage. It is typically coupled to a heteroaromatic core (e.g., a pyrazolo[1,5-a]pyridine derivative) via a Nucleophilic Aromatic Substitution ( SN​Ar ) or Mitsunobu etherification .

  • The Causality of the Ether Linkage: By reacting the primary alcohol of the building block with a fluorinated pyridine core, a robust ether linkage is formed. The cyclobutane ring acts as a rigid spacer, projecting the basic cyclopropylamino group directly into the solvent-exposed region of the kinase ATP-binding pocket.

  • Target Selectivity: Because the ATP-binding pocket is highly conserved across the kinome, achieving selectivity is notoriously difficult. The extreme steric bulk and specific sp3 geometry of the cyclobutyl-cyclopropylamino moiety create steric clashes with off-target kinases, while perfectly fitting into the unique sub-pocket geometry of SIKs.

SIK_Pathway LKB1 LKB1 Kinase (Upstream Activator) SIK Salt Inducible Kinase (SIK) (Target Enzyme) LKB1->SIK Phosphorylates & Activates CRTC CRTC Co-activators (Dephosphorylated State) SIK->CRTC Phosphorylates (Inhibits) Gene Anti-inflammatory Gene Transcription (e.g., IL-10) CRTC->Gene Translocates to Nucleus Inhibitor SIK Inhibitor (Cyclobutyl-Methanol Motif) Inhibitor->SIK Binds ATP Pocket (Blocks SIK Activity)

SIK signaling pathway modulation by inhibitors utilizing the cyclobutyl-methanol sp3 motif.

Analytical Characterization Standards

To ensure the integrity of the synthesized building block before coupling it to an expensive kinase core, the following analytical parameters must be validated:

  • 1 H NMR (400 MHz, CDCl3​ ): Look for the characteristic highly shielded cyclopropyl protons appearing as complex multiplets between δ 0.30 - 0.80 ppm. The cyclobutane methylene protons will appear as multiplets between δ 1.60 - 2.40 ppm. The isolated - CH2​O

    • group will appear as a sharp singlet or distinct doublet (if coupling to the hydroxyl proton occurs) around δ 3.50 ppm.
  • LC-MS (ESI+): The compound must exhibit a clean [M+H]+ peak at m/z 142.1 .

References

  • Bacani, G. M., Chai, W., Chung, D. M., Goldberg, S. D., et al. (2022). Small molecule inhibitors of salt inducible kinases (Patent No. WO2022165529A1). World Intellectual Property Organization. Janssen Biotech Inc., Broad Institute Inc.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 115909413,[1-(Cyclopentylmethylamino)cyclobutyl]methanol (Structural analog and property reference). PubChem. Available at:[Link]

Methodological & Application

Application Note: Synthesis and Validation of[1-(Cyclopropylamino)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

The development of conformationally constrained amino alcohols is a cornerstone of modern medicinal chemistry. Specifically, [1-(Cyclopropylamino)cyclobutyl]methanol serves as a critical synthetic intermediate in the design of small-molecule therapeutics, most notably for the inhibition of Salt Inducible Kinases (SIK1 and SIK2)[1].

The incorporation of a cyclobutane ring introduces a severe steric constraint that locks the spatial arrangement of the pharmacophore. This structural rigidity not only enhances metabolic stability against enzymatic degradation but also improves target binding affinity by minimizing the entropic penalty upon receptor binding[2],[3]. Furthermore, 1-aminocyclobutanecarboxylic acid derivatives have historically demonstrated potent activity as NMDA receptor antagonists[4].

Fig 1. Role of[1-(Cyclopropylamino)cyclobutyl]methanol in SIK inhibitor development.

Synthetic Strategy & Mechanistic Causality

The synthesis of [1-(Cyclopropylamino)cyclobutyl]methanol requires a highly controlled, three-step sequence. As a self-validating system, each phase of the synthesis is designed with specific analytical checkpoints to ensure intermediate purity before progression.

  • Strecker-Type Cyanoamination : The sequence begins with the condensation of cyclobutanone and cyclopropylamine. Causality of Reagent Choice : Trimethylsilyl cyanide (TMSCN) is utilized instead of aqueous sodium cyanide (NaCN). TMSCN ensures strictly anhydrous conditions, preventing the reversible hydrolysis of the intermediate imine, thereby driving the equilibrium toward the sterically hindered 1-(cyclopropylamino)cyclobutanecarbonitrile.

  • Acidic Nitrile Hydrolysis : The nitrile is converted to the corresponding carboxylic acid. Causality of Reagent Choice : Concentrated hydrochloric acid (6M HCl) under reflux is selected over basic hydrolysis. While cyclobutane rings are generally stable, harsh basic conditions can occasionally promote unwanted side reactions in highly substituted systems. Acidic hydrolysis cleanly yields the 1-aminocyclobutanecarboxylic acid as a stable hydrochloride salt[5],[6].

  • Hydride Reduction : The carboxylic acid is reduced to the primary alcohol. Causality of Reagent Choice : Lithium aluminum hydride (LiAlH 4​ ) is mandatory here. Milder reagents like sodium borohydride (NaBH 4​ ) are incapable of reducing carboxylic acids. An excess of LiAlH 4​ (3-4 equivalents) is used to account for the active acidic protons on the carboxylate and the secondary amine[7],[3].

Fig 2. Three-step synthetic workflow for[1-(Cyclopropylamino)cyclobutyl]methanol.

Quantitative Data Summary

StepTransformationKey ReagentsSolventTemp ProfileTimeExpected Yield
1 CyanoaminationCyclobutanone, Cyclopropylamine, TMSCNMeOH / AcOH0 °C → 25 °C12 h85 - 90%
2 Nitrile Hydrolysis6M HCl (aq)Water100 °C (Reflux)16 h75 - 80%
3 Hydride ReductionLiAlH 4​ (3-4 eq)Anhydrous THF0 °C → 65 °C4 h65 - 70%

Detailed Experimental Protocols

Step 1: Synthesis of 1-(Cyclopropylamino)cyclobutanecarbonitrile

Procedure:

  • In an oven-dried, argon-purged round-bottom flask, dissolve cyclobutanone (1.0 eq) in anhydrous methanol (0.5 M).

  • Add glacial acetic acid (1.2 eq) followed by cyclopropylamine (1.1 eq) dropwise at 0 °C. Stir for 30 minutes to allow imine formation.

  • Slowly add TMSCN (1.2 eq) via syringe. Safety Note: TMSCN is highly toxic; perform strictly inside a fume hood.

  • Warm the reaction to 25 °C and stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Perform FT-IR on the crude oil. The appearance of a sharp, weak-to-moderate peak at ~2230 cm −1 confirms the presence of the nitrile group.

Step 2: Synthesis of 1-(Cyclopropylamino)cyclobutanecarboxylic acid hydrochloride

Procedure:

  • Suspend the crude 1-(cyclopropylamino)cyclobutanecarbonitrile (1.0 eq) in 6M aqueous HCl (10 mL/mmol).

  • Attach a reflux condenser and heat the mixture to 100 °C for 16 hours[6].

  • Workup: Cool the mixture to room temperature. Wash the aqueous layer with diethyl ether (1 × 10 mL) to remove non-polar organic impurities.

  • Transfer the aqueous layer to a rotary evaporator and remove the water under reduced pressure (azeotrope with toluene if necessary) to yield the product as a white to off-white hydrochloride salt[5].

  • Self-Validation Checkpoint: FT-IR should show the complete disappearance of the 2230 cm −1 nitrile stretch and the appearance of a broad O-H stretch (2500-3300 cm −1 ) and a strong C=O stretch (~1710 cm −1 ).

Step 3: Synthesis of[1-(Cyclopropylamino)cyclobutyl]methanol

Procedure:

  • In a rigorously dried flask under argon, suspend LiAlH 4​ (3.5 eq) in anhydrous THF (0.2 M) and cool to 0 °C using an ice bath.

  • Dissolve the 1-(cyclopropylamino)cyclobutanecarboxylic acid hydrochloride (1.0 eq) in a minimum amount of anhydrous THF and add it dropwise to the LiAlH 4​ suspension. Caution: Vigorous hydrogen gas evolution will occur.

  • Once the addition is complete, remove the ice bath, attach a reflux condenser, and heat the reaction to 65 °C for 4 hours[3].

  • Fieser Workup (Critical Step): Cool the reaction to 0 °C. For every x grams of LiAlH 4​ used, strictly add:

    • x mL of distilled water (dropwise, extremely slowly)

    • x mL of 15% aqueous NaOH

    • 3x mL of distilled water Causality: This specific quenching sequence prevents the formation of a gelatinous aluminum emulsion, instead producing a granular, easily filterable white precipitate.

  • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (DCM:MeOH containing 1% Et 3​ N) to afford the pure amino alcohol.

  • Self-Validation Checkpoint: 1 H NMR should reveal a new singlet integrating for 2 protons around δ 3.5-3.7 ppm, corresponding to the newly formed -CH 2​ OH group.

References

  • Source: google.
  • Source: oup.
  • Source: nih.
  • Source: acs.
  • Source: benchchem.
  • Source: uni-regensburg.

Sources

Application Notes and Protocols for [1-(Cyclopropylamino)cyclobutyl]methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide on the potential applications of the novel chemical entity, [1-(Cyclopropylamino)cyclobutyl]methanol, in the field of medicinal chemistry. While this specific molecule is not extensively documented in current literature, its structure combines three key pharmacophoric elements: a cyclopropylamine moiety, a rigid cyclobutane scaffold, and an amino alcohol functionality. By analyzing the established roles of these components in drug design, we hypothesize a compelling application for this compound as a scaffold for developing selective Janus Kinase (JAK) inhibitors. These application notes detail the scientific rationale, a proposed mechanism of action, detailed protocols for its chemical synthesis, and a robust method for its biological evaluation in a kinase inhibition assay. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter for therapeutic intervention.

Introduction: The Scientific Rationale for a Novel Scaffold

The pursuit of novel chemical scaffolds is a cornerstone of modern drug discovery. The compound [1-(Cyclopropylamino)cyclobutyl]methanol presents an intriguing combination of structural motifs that have independently proven valuable in the development of therapeutic agents.

  • The Cyclopropylamine Moiety: The cyclopropylamine group is a privileged pharmacophore, renowned for its unique electronic and conformational properties.[1][2] The strained three-membered ring offers a rigid conformation that can enhance binding affinity to protein targets by reducing the entropic penalty upon binding.[2] Furthermore, this group is a key component in several FDA-approved drugs and is known to act as a mechanism-based inhibitor for enzymes like Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).[1][3] Its incorporation can also improve metabolic stability by making adjacent C-H bonds less susceptible to enzymatic oxidation.[2]

  • The Cyclobutane Ring: The cyclobutane ring serves as a rigid, three-dimensional scaffold that offers distinct advantages over more flexible or planar structures.[4][5] Its puckered conformation allows for precise spatial orientation of substituents, which can be critical for optimizing interactions within a target's binding pocket.[6] In medicinal chemistry, cyclobutane cores have been successfully used to improve drug potency, selectivity, and pharmacokinetic profiles by acting as conformationally restricted linkers or bioisosteres for larger or more metabolically labile groups.[4][5][7] Notably, cyclobutane derivatives have been instrumental in the design of selective inhibitors for the Janus Kinase (JAK) family.[5][8][9]

  • The Amino Alcohol Functionality: The 1,2-amino alcohol is a common structural feature in a wide range of biologically active molecules. The hydroxyl and amino groups can serve as crucial hydrogen bond donors and acceptors, enabling strong and specific interactions with protein targets.

Given these characteristics, we hypothesize that [1-(Cyclopropylamino)cyclobutyl]methanol can serve as a novel and valuable scaffold for kinase inhibitors, particularly targeting the Janus Kinase (JAK) family, which are critical mediators of cytokine signaling and are implicated in a host of inflammatory and autoimmune diseases.[5][8]

Proposed Mechanism of Action: Inhibition of Janus Kinase (JAK)

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to signaling pathways that regulate immunity and inflammation.[4][5] We propose that [1-(Cyclopropylamino)cyclobutyl]methanol can act as a competitive inhibitor at the ATP-binding site of a JAK family member, such as JAK1.

The proposed binding model involves:

  • Hinge-Binding: The core amine of the cyclopropylamino group could form a critical hydrogen bond interaction with the hinge region of the kinase domain, a common feature of many kinase inhibitors.

  • Hydrophobic Pocket Occupancy: The rigid cyclobutane ring is ideally suited to occupy a nearby hydrophobic pocket, contributing to the compound's potency and selectivity.[10]

  • Solvent-Front Interactions: The methanol group can extend towards the solvent-exposed region of the binding site, forming additional hydrogen bonds and improving solubility.

By occupying the ATP-binding site, the compound would prevent the phosphorylation and activation of downstream signaling proteins (STATs), thereby blocking the inflammatory cascade.

JAK_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates ADP ADP JAK->ADP STAT STAT JAK->STAT Phosphorylates ATP ATP ATP->JAK Binds STAT_P p-STAT Gene_Expression Gene Expression (Inflammation) STAT_P->Gene_Expression Dimerizes & Translocates STAT->STAT_P Inhibitor [1-(Cyclopropylamino) cyclobutyl]methanol Inhibitor->JAK Blocks ATP Binding Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: Proposed mechanism of JAK inhibition by [1-(Cyclopropylamino)cyclobutyl]methanol.

Protocols: Synthesis and Biological Evaluation

Protocol: Chemical Synthesis of [1-(Cyclopropylamino)cyclobutyl]methanol

This protocol describes a plausible two-step synthesis starting from commercially available cyclobutanone. The procedure involves a reductive amination followed by the addition of a hydroxymethyl group.

Materials and Reagents:

  • Cyclobutanone

  • Cyclopropylamine[1]

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Paraformaldehyde

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Workflow Diagram: Synthesis

Synthesis_Workflow start Start Materials: Cyclobutanone & Cyclopropylamine step1 Step 1: Reductive Amination Reagents: NaBH(OAc)₃, DCM Product: N-Cyclopropylcyclobutanamine start->step1 step2 Step 2: Hydroxymethylation Reagents: n-BuLi, Paraformaldehyde, THF Intermediate: Lithiated Amine step1->step2 workup Aqueous Workup (Quench with NH₄Cl) step2->workup purification Purification (Silica Gel Chromatography) workup->purification product Final Product: [1-(Cyclopropylamino)cyclobutyl]methanol purification->product

Caption: Workflow for the proposed synthesis of the target compound.

Step-by-Step Procedure:

Step 1: Synthesis of N-Cyclopropylcyclobutanamine

  • To a round-bottom flask charged with a magnetic stir bar, add cyclobutanone (1.0 eq) and anhydrous dichloromethane (DCM).

  • Add cyclopropylamine (1.1 eq) to the solution and stir at room temperature for 30 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be used in the next step without further purification.

Step 2: Synthesis of [1-(Cyclopropylamino)cyclobutyl]methanol

  • Caution: This step involves pyrophoric n-BuLi and should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Dissolve the crude N-cyclopropylcyclobutanamine (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a dropping funnel and a nitrogen inlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel. A color change may be observed. Stir for 1 hour at -78 °C.

  • In a separate flask, dry paraformaldehyde under vacuum and gently heat to depolymerize into gaseous formaldehyde, which is then passed through the reaction mixture via a cannula. Alternatively, add dried paraformaldehyde powder (2.0 eq) directly to the cooled solution.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product.

Protocol: In Vitro Kinase Inhibition Assay (JAK1)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against JAK1 using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.[11] This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase inhibition.[11][12]

Materials and Reagents:

  • Recombinant human JAK1 enzyme

  • Suitable peptide substrate for JAK1

  • Adenosine triphosphate (ATP)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA)[12]

  • Synthesized [1-(Cyclopropylamino)cyclobutyl]methanol (Test Compound)

  • Known JAK inhibitor (e.g., Tofacitinib) as a positive control[5]

  • Dimethyl sulfoxide (DMSO)

  • 384-well white assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Workflow Diagram: Kinase Assay

Kinase_Assay_Workflow start Prepare Reagents: Test Compound Dilutions, Enzyme, Substrate, ATP step1 Dispense Compound/Control (1 µL) into 384-well plate start->step1 step2 Add Kinase/Substrate Mix (2 µL) to all wells step1->step2 step3 Initiate Reaction: Add ATP solution (2 µL) step2->step3 incubation1 Incubate at RT (60 minutes) step3->incubation1 step4 Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent (5 µL) incubation1->step4 incubation2 Incubate at RT (40 minutes) step4->incubation2 step5 Convert ADP to ATP & Generate Light: Add Kinase Detection Reagent (10 µL) incubation2->step5 incubation3 Incubate at RT (30 minutes) step5->incubation3 readout Measure Luminescence (Plate Reader) incubation3->readout analysis Data Analysis: Calculate % Inhibition Determine IC₅₀ readout->analysis

Caption: Workflow for the in vitro JAK1 kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Reaction Setup (in a 384-well plate):

    • Add 1 µL of the serially diluted compound, positive control, or DMSO (vehicle control) to the appropriate wells.[12]

    • Prepare a master mix of JAK1 enzyme and its peptide substrate in kinase assay buffer. Add 2 µL of this mix to each well.

    • Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near its Km value for JAK1.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[11][12]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[11][12]

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes in the dark.[12]

  • Data Acquisition: Measure the luminescence of each well using a compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.

Data Presentation

The results from the kinase inhibition assay should be tabulated to clearly present the potency of the test compound.

Table 1: Hypothetical In Vitro Kinase Inhibition Data

CompoundTarget KinaseIC₅₀ (nM)
[1-(Cyclopropylamino)cyclobutyl]methanolJAK1To be determined
Tofacitinib (Positive Control)JAK1~1-10

Note: The IC₅₀ value for the positive control, Tofacitinib, is based on literature values and serves as a benchmark for assay performance.[5]

Conclusion

The novel scaffold, [1-(Cyclopropylamino)cyclobutyl]methanol, represents a promising starting point for a new class of kinase inhibitors. The strategic combination of a cyclopropylamine moiety and a cyclobutane core provides a strong rationale for its potential efficacy and favorable drug-like properties. The synthetic and analytical protocols detailed in this document offer a clear and robust framework for synthesizing this compound and evaluating its biological activity. Further investigation, including selectivity profiling against other kinases and subsequent structure-activity relationship (SAR) studies, is warranted to fully explore the therapeutic potential of this exciting new chemical entity.

References

  • PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.
  • Ren, S., Pan, F., Zhang, W., & Rao, G. W. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current medicinal chemistry.
  • BenchChem. (2025). Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis.
  • Gardarsdottir, H. (2024).
  • Wijdeven, M. A., et al. (2016).
  • BenchChem. (2025). Evaluating Receptor Binding Affinity: Application Notes & Protocols.
  • Request PDF. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules.
  • BenchChem. (2025). Applications of Cyclobutane Derivatives in Cancer Research: Application Notes and Protocols.
  • Google Patents. (n.d.). WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors.
  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Kinase Inhibition Assay of 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
  • Google Patents. (n.d.). CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors.
  • Scite. (n.d.). Synthesis and Biological Evaluation of Cyclopropylamine Vitamin D-Like CYP24A1 Inhibitors.
  • MDPI. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • BenchChem. (2025). Applications in medicinal chemistry for cyclopropyl-containing compounds.
  • Request PDF. (2025). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review.
  • National Center for Biotechnology Information. (n.d.). Stereoselective Synthesis of β-Hydroxy Enamines, Amino Cyclopropanes and 1,3-Amino Alcohols via Asymmetric Catalysis.
  • Georganics. (2021). Cyclopropylamine – general description and application.
  • Springer Nature Experiments. (n.d.). Radioligand Binding Assays and Their Analysis.
  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery.
  • Thermo Fisher Scientific. (n.d.). PROTEIN KINASE C ASSAY KITS PROTOCOL.
  • National Center for Biotechnology Information. (2016). SIGMA RECEPTOR BINDING ASSAYS.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • ChemRxiv. (n.d.). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ-Amino Alcohols.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols.
  • ACS Publications. (2020). Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • Promega Corporation. (n.d.). SLK Kinase Assay.
  • Google Patents. (n.d.). WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds.
  • National Center for Biotechnology Information. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.
  • ACS Publications. (2024). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols.
  • Beilstein Journals. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.

Sources

Scale-up synthesis of [1-(Cyclopropylamino)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scale-up Synthesis of [1-(Cyclopropylamino)cyclobutyl]methanol

Introduction

The [1-(Cyclopropylamino)cyclobutyl]methanol moiety represents a valuable structural motif in contemporary medicinal chemistry. The unique combination of a rigid, sp³-rich cyclobutane core with a cyclopropylamino group offers a three-dimensional architecture that is increasingly sought after by drug development professionals for creating novel therapeutic agents with improved physicochemical properties.[1] Cyclobutane derivatives are drawing extensive attention from medicinal chemists due to their steric rigidity, which can favorably influence ligand-receptor interactions.[1] This application note provides a detailed, robust, and scalable multi-step synthesis protocol for [1-(Cyclopropylamino)cyclobutyl]methanol, designed for researchers and scientists in pharmaceutical and chemical development.

The presented synthetic strategy begins with the commercially available diethyl 1,1-cyclobutanedicarboxylate and proceeds through a three-step sequence involving selective reduction, amidation, and final reduction. This route was designed for scalability, avoiding costly reagents or complex purification methods where possible. Each step includes detailed procedural instructions, safety considerations, and an explanation of the chemical principles guiding the experimental choices.

Overall Synthetic Scheme

The synthesis is a three-step process starting from diethyl 1,1-cyclobutanedicarboxylate. The pathway involves a selective mono-reduction of the diester, followed by amidation with cyclopropylamine, and a final reduction of the amide to yield the target secondary amine.

Caption: Overall synthetic pathway for [1-(Cyclopropylamino)cyclobutyl]methanol.

Safety and Handling Precautions

This synthesis involves hazardous materials and requires strict adherence to safety protocols. All operations should be conducted in a well-ventilated fume hood by personnel trained in handling such reagents.

  • Cyclopropylamine: This reagent is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[2] It is harmful if swallowed or inhaled.[3][4] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., PVC), safety goggles, and a lab coat.[5][6] Ensure proper grounding and use non-sparking tools to prevent ignition from static discharge.[4][6]

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive, water-sensitive solid. It can ignite spontaneously in moist air or upon contact with water, releasing flammable hydrogen gas. Handle under an inert atmosphere (e.g., nitrogen or argon). Use dry solvents and glassware.

  • Thionyl Chloride (SOCl₂): This is a corrosive and toxic liquid that reacts violently with water. It is a lachrymator and can cause severe burns upon contact. Handle only in a well-ventilated fume hood.

  • Solvents: Tetrahydrofuran (THF) and diethyl ether can form explosive peroxides. Use freshly distilled or inhibitor-stabilized solvents.

Experimental Protocols

Step 1: Selective Mono-Reduction of Diethyl 1,1-cyclobutanedicarboxylate

This step aims to selectively reduce one of the two ester groups to a primary alcohol. The key to achieving mono-reduction is the slow addition of the diester to a stoichiometric amount of a powerful reducing agent at low temperature.

Rationale: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing esters to alcohols. By adding the diester slowly to a limited amount of LiAlH₄ at -78 °C, we favor the reduction of a single ester group. The resulting mono-anionic intermediate is less reactive towards further reduction compared to the starting diester, allowing for selective transformation.

Materials:

  • Diethyl 1,1-cyclobutanedicarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, an addition funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, suspend LiAlH₄ (1.0 eq) in anhydrous THF.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Dissolve diethyl 1,1-cyclobutanedicarboxylate (1.0 eq) in anhydrous THF and add it to the addition funnel.

  • Add the diester solution dropwise to the stirred LiAlH₄ suspension over 2-3 hours, ensuring the internal temperature does not exceed -70 °C.

  • After the addition is complete, allow the mixture to stir at -78 °C for an additional hour, then slowly warm to 0 °C over 2 hours.

  • Quench the reaction cautiously by the slow, dropwise addition of ethyl acetate, followed by a saturated aqueous solution of sodium sulfate until a granular precipitate forms.

  • Filter the solid and wash it thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude product, ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. The product is often used in the next step without further purification.

Step 2: Synthesis of N-Cyclopropyl-1-(hydroxymethyl)cyclobutane-1-carboxamide

This two-part step first hydrolyzes the remaining ester to a carboxylic acid, which is then activated and reacted with cyclopropylamine to form the target amide.

Rationale: Direct amidation of the ester with cyclopropylamine would require harsh conditions (high temperature and pressure). A more reliable and scalable approach involves converting the ester to a more reactive carboxylic acid derivative. Saponification with lithium hydroxide provides the carboxylate salt, which is then protonated. The resulting acid is converted to an acyl chloride using thionyl chloride, which readily reacts with cyclopropylamine to form the stable amide.

Materials:

  • Crude ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate

  • Lithium hydroxide (LiOH)

  • Thionyl chloride (SOCl₂)

  • Cyclopropylamine

  • Triethylamine (Et₃N)

  • Anhydrous Toluene

  • Diethyl ether

Procedure:

Part A: Saponification

  • Dissolve the crude ester from Step 1 in a mixture of THF and water.

  • Add LiOH (1.5 eq) and stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH ~2 with 2 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield 1-(hydroxymethyl)cyclobutane-1-carboxylic acid.

Part B: Amidation

  • In a flask under a nitrogen atmosphere, dissolve the carboxylic acid from Part A in anhydrous toluene.

  • Add thionyl chloride (1.2 eq) dropwise at 0 °C. After addition, heat the mixture to 60 °C for 2 hours to form the acyl chloride.

  • Cool the mixture back to 0 °C. In a separate flask, dissolve cyclopropylamine (1.5 eq) and triethylamine (2.0 eq) in anhydrous toluene.

  • Add the acyl chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash successively with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by flash chromatography or recrystallization.

Step 3: Reduction to [1-(Cyclopropylamino)cyclobutyl]methanol

The final step involves the reduction of the amide functional group to a secondary amine to yield the target product.

Rationale: LiAlH₄ is highly effective for the reduction of amides to amines. The reaction proceeds through a complex mechanism involving the formation of an aluminum-complexed intermediate, which is then hydrolyzed during workup to release the free amine. The reaction is typically carried out at an elevated temperature to ensure complete conversion.

Materials:

  • N-Cyclopropyl-1-(hydroxymethyl)cyclobutane-1-carboxamide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium sulfate solution

Procedure:

  • Set up a flame-dried, three-necked, round-bottom flask with a reflux condenser, magnetic stirrer, and nitrogen inlet.

  • Under nitrogen, suspend LiAlH₄ (2.0 eq) in anhydrous THF.

  • Dissolve the amide from Step 2 in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • After addition, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture until a white, granular precipitate forms.

  • Filter the solid and wash it extensively with THF or ethyl acetate.

  • Combine the filtrates, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

Purification: The final crude product, [1-(Cyclopropylamino)cyclobutyl]methanol, can be purified by vacuum distillation or by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes containing 1% triethylamine to prevent streaking.

Characterization: The identity and purity of the final compound and all intermediates should be confirmed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and assess purity.[7] The use of a purge and trap (P&T) system can be employed for analyzing volatile intermediates.[8][9]

  • High-Performance Liquid Chromatography (HPLC): To determine purity. A fast LC/MS/MS method can be developed for high-throughput analysis.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and isomeric purity.

Process Parameters Summary

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Typical Yield
1 Mono-reductionLiAlH₄THF-78 to 04-5~85% (crude)
2A SaponificationLiOHTHF/H₂O254-8>95% (crude)
2B AmidationSOCl₂, CyclopropylamineToluene0 to 6014-1875-85%
3 Amide ReductionLiAlH₄THF65 (reflux)4-680-90%

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for a single step in the synthesis, emphasizing the sequence of operations from setup to final product isolation.

Sources

High-throughput screening of [1-(Cyclopropylamino)cyclobutyl]methanol libraries

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Throughput Screening of [1-(Cyclopropylamino)cyclobutyl]methanol Libraries for Salt Inducible Kinase (SIK) Inhibitors Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals

Introduction & Scientific Rationale

The pursuit of highly selective kinase inhibitors frequently encounters the challenge of off-target toxicity, largely driven by the over-reliance on flat, planar, sp2-hybridized molecular scaffolds. The strategic transition toward sp3-rich, three-dimensional scaffolds—a paradigm often referred to as "escaping flatland"—has been statistically proven to improve aqueous solubility, enhance target selectivity, and increase overall clinical success rates[1].

The [1-(Cyclopropylamino)cyclobutyl]methanol scaffold perfectly embodies this principle. The cyclobutane ring acts as a rigidified, sp3-rich spacer that locks the cyclopropylamino and hydroxymethyl groups into a precise spatial orientation. In the context of kinase drug discovery, this specific scaffold has emerged as a highly privileged pharmacophore for targeting Salt Inducible Kinases (SIKs)[2].

Causality in Structural Design: When occupying the ATP-binding pocket of SIK isoforms (SIK1, SIK2, SIK3), the cyclopropylamino moiety acts as a highly efficient hinge binder. Simultaneously, the rigid cyclobutyl ring projects the hydroxymethyl group directly into the solvent-exposed channel or toward the catalytic lysine, allowing for precise hydrogen-bonding interactions that differentiate SIKs from closely related AMPK-family kinases.

Pathway Visualization: The Role of SIKs

SIKs are critical regulators of the CRTC-CREB signaling axis, playing pivotal roles in inflammation, oncology, and metabolic diseases. Inhibiting SIKs prevents the phosphorylation of CRTC, allowing it to translocate to the nucleus and drive anti-inflammatory and metabolic gene transcription.

SIK_Pathway LKB1 LKB1 Complex SIK Salt Inducible Kinases (SIK1/2/3) LKB1->SIK Phosphorylates & Activates pCRTC Phospho-CRTC SIK->pCRTC Phosphorylates Inhibitor [1-(Cyclopropylamino) cyclobutyl]methanol Library Hit Inhibitor->SIK Inhibits ATP Pocket CRTC CRTC Co-activator (Unphosphorylated) CRTC->pCRTC CREB CREB Transcription Factor (Nucleus) CRTC->CREB Translocates to Nucleus (Upon SIK Inhibition) Y1433 14-3-3 Protein pCRTC->Y1433 Binds (Cytoplasmic Retention) Transcription Gene Transcription (Anti-inflammatory / Metabolic) CREB->Transcription Drives

Fig 1: SIK signaling pathway and the mechanism of action for cyclobutyl-scaffold inhibitors.

Assay Design: The Causality Behind TR-FRET

High-Throughput Screening (HTS) of highly functionalized libraries often suffers from false positives caused by compound autofluorescence and inner-filter effects. To ensure a self-validating and robust screening system, this protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) .

Why TR-FRET? TR-FRET relies on lanthanide fluorophores (e.g., Europium). Europium possesses an exceptionally long fluorescence half-life (measured in milliseconds rather than nanoseconds). By introducing a 50-microsecond delay between the excitation flash and signal acquisition, all transient background fluorescence from the library compounds decays completely, yielding a near-zero background signal.

High-Throughput Screening Workflow

To eliminate tip carryover and edge effects, library formatting is executed via acoustic liquid handling. Sound energy is used to eject precise nanoliter droplets of the [1-(Cyclopropylamino)cyclobutyl]methanol library directly into the assay plates.

HTS_Workflow Lib Compound Library (384-well Source) Dispense Acoustic Dispensing (Echo 555) Lib->Dispense Assay TR-FRET Kinase Assay (1536-well Plate) Dispense->Assay 5.0 nL transfer Read PHERAstar FSX (Dual Emission Read) Assay->Read 60 min incubation Analysis Data Analysis (Z'-factor, IC50) Read->Analysis TR-FRET Ratio (665nm/615nm)

Fig 2: High-throughput screening workflow utilizing acoustic dispensing and TR-FRET detection.

Step-by-Step TR-FRET Protocol (SIK2 Inhibition)

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

Step 1: Compound Transfer (Acoustic Dispensing)

  • Centrifuge the 384-well compound source plates (10 mM in 100% DMSO) at 1000 x g for 1 minute.

  • Using an Echo 555 Acoustic Dispenser, transfer 5 nL of library compounds into a dry, white 1536-well low-volume assay plate.

  • Self-Validating Controls: Dispense 5 nL of 100% DMSO into columns 1-2 (Negative Control / 0% Inhibition) and 5 nL of 10 mM Staurosporine into columns 3-4 (Positive Control / 100% Inhibition).

Step 2: Kinase Reaction Assembly

  • Prepare a 2X Enzyme/Substrate mix: 0.5 nM SIK2 enzyme and 100 nM ULight-labeled CREB peptide in Assay Buffer.

  • Dispense 2.5 µL of the 2X Enzyme/Substrate mix into all wells. Incubate at room temperature for 15 minutes to allow compound pre-binding.

  • Prepare a 2X ATP solution: 20 µM ATP in Assay Buffer (approximating the Km​ of SIK2 to sensitize the assay to competitive hinge binders).

  • Dispense 2.5 µL of the 2X ATP solution to initiate the reaction. Final reaction volume is 5.0 µL (Final DMSO = 0.1%).

  • Centrifuge the plate briefly and incubate for 60 minutes at room temperature in the dark.

Step 3: Reaction Termination & Detection

  • Prepare a 2X Stop/Detection mix: 20 mM EDTA and 4 nM Europium-anti-phospho-CREB antibody in TR-FRET Detection Buffer.

  • Dispense 5.0 µL of the Stop/Detection mix into all wells. The EDTA chelates Mg2+, halting kinase activity instantly.

  • Incubate for 60 minutes at room temperature to allow the antibody to bind the phosphorylated ULight-CREB peptide.

Step 4: Data Acquisition

  • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).

  • Excitation: 337 nm (Laser). Emission 1: 615 nm (Europium donor). Emission 2: 665 nm (ULight acceptor). Delay time: 50 µs. Integration time: 100 µs.

Data Analysis & Quality Control

The integrity of an HTS campaign is mathematically defined by its Z'-factor, a simple statistical parameter that evaluates both the dynamic range of the assay signal and the data variation[3]. A Z'-factor > 0.5 indicates an excellent, robust assay suitable for HTS.

Z′=1−∣μpositive​−μnegative​∣3(σpositive​+σnegative​)​

Table 1: HTS Assay Validation Parameters (TR-FRET SIK2 Assay)

ParameterValueAcceptance Criteria
Z'-factor 0.82 ± 0.04> 0.5
Signal-to-Background (S/B) 8.5> 3.0
Coefficient of Variation (CV%) 4.2%< 10%
DMSO Tolerance Up to 2%Stable signal without enzyme precipitation

Hits identified from the primary screen (defined as >50% inhibition at 10 µM) are subsequently profiled in 10-point dose-response curves against the broader SIK family to determine structural selectivity.

Table 2: Representative Hit Profiles (IC50 in nM)

Compound IDScaffold MotifSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)
Cpd-001 (Ref) Pan-Kinase Inhibitor12545
Cpd-042 [1-(Cyclopropylamino)cyclobutyl]methanol8215
Cpd-105 Planar sp2 analog (Control)>10,000>10,000>10,000

Note: The dramatic loss of activity in Cpd-105 highlights the absolute requirement of the sp3-rich cyclobutyl vector for proper alignment within the SIK2 active site.

References[3] Zhang, J. H., Chung, T. D., & Oldenburg, K. R. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 1999. https://journals.sagepub.com/doi/10.1177/108705719900400206[1] Lovering, F., Bikker, J., & Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009. https://pubs.acs.org/doi/10.1021/jm901241e[2] "WO2022165529A1 - Small molecule inhibitors of salt inducible kinases." Google Patents, 2022. https://patents.google.com/patent/WO2022165529A1/en

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The Potential of [1-(Cyclopropylamino)cyclobutyl]methanol in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the field of asymmetric synthesis, the development of novel chiral ligands and auxiliaries is paramount for accessing enantiomerically pure molecules, which form the basis of many pharmaceuticals and fine chemicals. This document explores the potential applications of a novel chiral amino alcohol, [1-(Cyclopropylamino)cyclobutyl]methanol, in asymmetric catalysis. While this specific molecule is not yet established in the literature, its structural features—a chiral 1,2-amino alcohol scaffold incorporating both a rigid cyclobutane and a strained cyclopropyl group—suggest significant potential. This guide provides a proposed synthesis for this compound and detailed, hypothetical protocols for its application as a chiral ligand in the asymmetric addition of organozinc reagents to aldehydes, a cornerstone of carbon-carbon bond formation.

Introduction: The Promise of a Novel Chiral Amino Alcohol

Chiral 1,2-amino alcohols are a privileged class of compounds in asymmetric synthesis, serving as highly effective chiral ligands and auxiliaries in a multitude of transformations.[1][2][3] Their efficacy stems from the ability of the vicinal amino and hydroxyl groups to form stable chelate complexes with metal centers, creating a well-defined and rigid chiral environment that directs the stereochemical outcome of a reaction.

The proposed molecule, [1-(Cyclopropylamino)cyclobutyl]methanol, integrates several key structural features that are highly desirable in a chiral ligand:

  • A Rigid Four-Membered Ring: The cyclobutane scaffold restricts conformational flexibility, which is crucial for achieving high levels of stereoselectivity.[4][5] The synthesis of enantiomerically pure cyclobutane derivatives has been a subject of significant interest for their utility in organic synthesis.[4][6]

  • A Strained Three-Membered Ring: The cyclopropyl group is a valuable pharmacophore and a unique structural motif in medicinal chemistry.[7][8][9] Its inherent ring strain and electronic properties can influence the steric and electronic environment of a catalyst, potentially leading to enhanced reactivity and selectivity.

  • The 1,2-Amino Alcohol Moiety: This functional group arrangement is ideal for coordinating with metal ions, forming a chiral pocket that can effectively discriminate between the prochiral faces of a substrate.

Given these features, [1-(Cyclopropylamino)cyclobutyl]methanol is a promising candidate for applications in a range of asymmetric reactions, including but not limited to, the addition of organometallic reagents to carbonyl compounds, asymmetric reductions, and aldol reactions.

Proposed Synthesis of [1-(Cyclopropylamino)cyclobutyl]methanol

A plausible and efficient synthetic route to enantiomerically pure [1-(Cyclopropylamino)cyclobutyl]methanol is proposed below. This multi-step synthesis begins with commercially available starting materials and employs well-established synthetic transformations.

A Cyclobutanone B 1-Hydroxycyclobutanecarbonitrile A->B 1. NaCN, H2O 2. H+ C 1-Aminocyclobutanecarboxylic acid B->C NH3, H2O, heat D Methyl 1-aminocyclobutanecarboxylate C->D SOCl2, Methanol E Methyl 1-(cyclopropylamino)cyclobutanecarboxylate D->E Cyclopropanecarboxaldehyde, NaBH(OAc)3 F [1-(Cyclopropylamino)cyclobutyl]methanol E->F LiAlH4, THF A Ligand-ZnEt2 Complex B Aldehyde Coordination A->B RCHO C Transition State B->C Intramolecular Et transfer D Zinc Alkoxide Product C->D D->A ZnEt2 E Chiral Alcohol D->E H2O workup

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of [1-(Cyclopropylamino)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of [1-(Cyclopropylamino)cyclobutyl]methanol . This highly strained, sp³-rich amino alcohol is a critical building block in modern medicinal chemistry, prominently featured in the development of small molecule therapeutics such as Salt Inducible Kinase (SIK) inhibitors[1].

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we will dissect the chemical causality behind the synthetic workflows, address the specific thermodynamic and kinetic challenges of this system, and provide self-validating protocols to ensure high-fidelity scale-up.

Synthetic Strategy & Mechanistic Overview

The most atom-economical and regioselective route to 1-(alkylamino)cycloalkylmethanols is the nucleophilic ring-opening of a spiro-epoxide. For our target, the precursor is 1-oxaspiro[2.3]hexane .

Because the spiro-carbon (C1) is sterically hindered and part of a strained cyclobutane ring, nucleophilic attack by cyclopropylamine occurs exclusively at the less hindered terminal methylene (C2) of the epoxide. However, the inherent ring strain of the cyclobutane system makes the epoxide susceptible to undesired strain-release rearrangements if the activation energy is improperly managed[2].

G A Cyclobutanone B Corey-Chaykovsky Epoxidation A->B C 1-oxaspiro[2.3]hexane (Highly Strained) B->C D Nucleophilic Attack (Cyclopropylamine) C->D EtOH, LiClO4 80°C (Sealed) F Lewis Acid Rearrangement C->F Strong Lewis Acids (e.g., BF3·OEt2) E [1-(Cyclopropylamino) cyclobutyl]methanol D->E Desired Pathway G Cyclopentanone Derivatives F->G Undesired Pathway

Synthetic workflow and mechanistic divergence of 1-oxaspiro[2.3]hexane.

Condition Optimization Data

To establish a self-validating system, we must look at the empirical data driving our protocol choices. The table below summarizes the causality between reaction conditions and product yield, highlighting the necessity of sealed-vessel heating and mild activation.

SolventAdditive (Equiv)TemperatureVessel TypeTimeYield (%)Scientific Observation
THFNone65 °CReflux Condenser24 h15%Amine volatility limits liquid-phase concentration.
EtOHNone80 °CSealed Tube24 h62%Better conversion, but cyclopropylamine is a sluggish nucleophile.
CH₂Cl₂BF₃·OEt₂ (0.1)25 °COpen Flask2 h0%Complete degradation via 1,2-alkyl shift to cyclopentanone[2].
EtOH LiClO₄ (0.2) 85 °C Sealed Tube 12 h 88% Optimal. Mild activation without triggering rearrangement[3].

Frequently Asked Questions (Troubleshooting)

Q1: Why is my reaction stalling at 15-20% conversion despite using a large excess of cyclopropylamine and refluxing in THF/Ethanol?

A: This is a dual issue of reactant volatility and inherent nucleophilicity. Cyclopropylamine has a boiling point of ~50 °C. Under standard open-flask reflux conditions, the amine is primarily in the vapor phase, drastically reducing its effective concentration in the liquid phase where the epoxide resides. Furthermore, the nitrogen lone pair in cyclopropylamine is less nucleophilic than a standard primary amine due to the increased s-character of the cyclopropyl ring bonds, which slightly pulls electron density away from the nitrogen. Solution: You must transition to a sealed pressure vessel (e.g., a heavy-walled glass pressure tube or Teflon-lined autoclave) to force the amine into the liquid phase at elevated temperatures (80–85 °C).

Q2: I tried using BF₃·OEt₂ to accelerate the epoxide opening, but I isolated a completely different product lacking the cyclobutane ring. What happened?

A: You inadvertently triggered a strain-release rearrangement. 1-oxaspiro[2.3]hexanes are highly strained systems. When treated with strong, hard Lewis acids like BF₃·OEt₂ or TiCl₄, the epoxide oxygen is strongly coordinated, leading to the rapid cleavage of the spiro C–O bond. This generates a transient carbocation that immediately undergoes a 1,2-alkyl shift, expanding the four-membered ring to relieve strain, ultimately yielding cyclopentanone derivatives[2]. Solution: Avoid strong Lewis acids. Rely on protic solvents (like ethanol) for mild hydrogen-bond activation, or use soft, mild promoters like Lithium Perchlorate (LiClO₄) or Magnesium Perchlorate[3] that facilitate nucleophilic attack without inducing the cationic rearrangement cascade.

Q3: The reaction is complete, but I am losing all my product during the aqueous workup. How do I isolate it?

A: [1-(Cyclopropylamino)cyclobutyl]methanol is a highly polar, water-soluble amino alcohol. Standard liquid-liquid extraction (e.g., water/ethyl acetate or brine/DCM) will result in massive product loss to the aqueous layer because the molecule easily forms hydrogen bond networks with water. Solution: Abandon aqueous workup. Instead, utilize Strong Cation Exchange (SCX) chromatography (See workflow diagram below).

SCX chromatography workflow for the isolation of polar amino alcohols.

Standard Operating Procedure (SOP)

Safety Warning: This reaction utilizes a volatile amine above its boiling point. It MUST be performed in a rated pressure vessel behind a blast shield.

Reagents:

  • 1-oxaspiro[2.3]hexane: 1.0 equivalent

  • Cyclopropylamine: 3.0 equivalents

  • Lithium perchlorate (LiClO₄): 0.2 equivalents (Anhydrous)

  • Absolute Ethanol: to yield a 0.5 M solution

Step-by-Step Methodology:

  • Preparation: To a flame-dried, heavy-walled glass pressure tube equipped with a magnetic stir bar, add anhydrous LiClO₄ and absolute ethanol. Stir at room temperature until the salt is completely dissolved.

  • Substrate Addition: Add 1-oxaspiro[2.3]hexane (1.0 eq) to the solution.

  • Amine Addition: Chill the pressure tube in an ice-water bath for 5 minutes. Scientific rationale: Cooling the solvent prevents the immediate flash-evaporation of cyclopropylamine upon addition. Swiftly add cyclopropylamine (3.0 eq).

  • Sealing and Heating: Seal the tube tightly with a fresh, undamaged PTFE screw cap. Transfer the sealed tube to an oil bath or heating block pre-heated to 85 °C, situated behind a blast shield.

  • Reaction: Stir vigorously at 85 °C for 12 hours. Monitor the reaction via TLC (stain with Ninhydrin) or LC-MS to confirm the disappearance of the epoxide.

  • Quench & Concentration: Remove the tube from the heat source and allow it to cool completely to room temperature before opening to prevent the release of pressurized amine vapor. Transfer the mixture to a round-bottom flask and concentrate under reduced pressure to remove ethanol and excess cyclopropylamine.

  • SCX Purification: Dissolve the crude residue in a minimum amount of methanol. Load onto a pre-conditioned SCX-2 cartridge. Wash the cartridge with 3 column volumes of methanol to remove LiClO₄ and any neutral impurities. Elute the desired[1-(Cyclopropylamino)cyclobutyl]methanol using 2M NH₃ in Methanol. Concentrate the basic eluent to afford the pure product.

References

  • WO2022165529A1 - Small molecule inhibitors of salt inducible kinases. Google Patents. 1

  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. National Institutes of Health (PMC). 2

  • Functionalized Cyclopropanes as Versatile Intermediates for the Diversity-Oriented Synthesis of γ-Lactones, γ-Lactams and δ-Lactams. ResearchGate. 3

Sources

Technical Support Center: [1-(Cyclopropylamino)cyclobutyl]methanol Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of [1-(Cyclopropylamino)cyclobutyl]methanol . This highly sterically hindered amino alcohol is a critical building block in medicinal chemistry, notably utilized in the development of Salt Inducible Kinase (SIK) inhibitors[1].

Synthesizing this spiro-like cyclobutane derivative requires a precise three-stage workflow: a Strecker reaction to form the nitrile, harsh hydrolysis to the carboxylic acid[2], and a strong hydride reduction to yield the final methanol derivative[3]. Due to the ring strain of the cyclobutane moiety and the steric bulk of the cyclopropylamino group, researchers frequently encounter specific byproducts. This guide provides self-validating protocols, mechanistic causality, and troubleshooting FAQs to ensure high-yield synthesis.

Synthetic Workflow & Byproduct Pathway

SynthesisWorkflow SM Cyclobutanone + Cyclopropylamine Imine Imine Intermediate SM->Imine Dehydration (-H2O) BP1 Cyanohydrin Byproduct (Incomplete Imine) SM->BP1 Direct CN- attack (Premature) Nitrile 1-(Cyclopropylamino) cyclobutanecarbonitrile Imine->Nitrile TMSCN Addition Acid 1-(Cyclopropylamino) cyclobutanecarboxylic acid Nitrile->Acid 6M HCl Reflux BP2 Amide Byproduct (Incomplete Hydrolysis) Nitrile->BP2 Partial Hydrolysis Final [1-(Cyclopropylamino) cyclobutyl]methanol Acid->Final LiAlH4 Reduction (THF, Reflux) BP3 Des-cyclopropyl Amine (C-N Cleavage) Acid->BP3 Harsh Reduction (Side Reaction)

Fig 1: Synthetic workflow and byproduct pathways for [1-(Cyclopropylamino)cyclobutyl]methanol.

Quantitative Byproduct Analysis

To rapidly diagnose reaction failures, compare your mass spectrometry data against this quantitative summary of common byproducts.

Byproduct IdentityStructure / NomenclatureΔ Mass (vs Target Stage)Root CauseCorrective Action
Cyanohydrin 1-hydroxycyclobutanecarbonitrile-41 Da (vs Nitrile)Premature CN⁻ additionPre-form imine with MgSO₄
Amide 1-(cyclopropylamino)cyclobutanecarboxamide+18 Da (vs Nitrile)Incomplete hydrolysisIncrease HCl conc. / Reflux time
Des-cyclopropyl (1-aminocyclobutyl)methanol-40 Da (vs Final)C-N cleavage during reductionLower reduction temp / Use BH₃·THF
Stage 1: Strecker Synthesis of the Nitrile Intermediate

Causality & Mechanism: Cyclobutanone possesses significant ring strain (~26 kcal/mol), making its carbonyl carbon exceptionally electrophilic. If a cyanide source is introduced before the cyclopropylamine has fully condensed into an imine, the cyanide will irreversibly attack the ketone, generating a dead-end cyanohydrin byproduct[2].

Self-Validating Protocol:

  • Dissolve cyclobutanone (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add cyclopropylamine (1.2 eq) and anhydrous MgSO₄ (2.0 eq) to chemically trap the water byproduct and drive imine formation. Stir at room temperature for 4 hours.

  • Validation Check: Analyze an aliquot via FT-IR. Proceed only when the C=O stretch (~1780 cm⁻¹) has completely disappeared and the C=N stretch (~1650 cm⁻¹) has emerged.

  • Cool the vessel to 0 °C and slowly add trimethylsilyl cyanide (TMSCN, 1.1 eq). Stir for 12 hours at room temperature.

  • Quench with saturated NaHCO₃, extract with DCM, and concentrate to yield 1-(cyclopropylamino)cyclobutanecarbonitrile.

FAQ: Strecker Troubleshooting

Q: I am seeing a massive cyanohydrin byproduct peak instead of my target nitrile. What went wrong? A: You likely added the TMSCN concurrently with the amine. Because the cyclobutanone is highly electrophilic, direct cyanide attack outpaces imine formation. Solution: Strictly adhere to the 4-hour pre-formation step with a dehydrating agent (MgSO₄ or molecular sieves) before introducing any cyanide source.

Stage 2: Hydrolysis to the Carboxylic Acid

Causality & Mechanism: Converting the sterically hindered nitrile to a carboxylic acid requires pushing through a stable amide intermediate. The bulky cyclopropyl group shields the adjacent nitrile, significantly raising the activation energy required for the second equivalent of water to attack the amide carbonyl[2].

Self-Validating Protocol:

  • Suspend the crude nitrile in 6M HCl (10 mL per gram of substrate).

  • Heat the mixture to a vigorous reflux (100–110 °C) for 24 hours.

  • Validation Check: Perform LC-MS on a neutralized aliquot. The intermediate amide will appear as an [M+H]⁺ peak that is exactly 18 Da heavier than the starting nitrile. Do not stop the reaction until this peak is completely consumed.

  • Evaporate the solvent under reduced pressure to obtain 1-(cyclopropylamino)cyclobutanecarboxylic acid as a hydrochloride salt.

FAQ: Hydrolysis Troubleshooting

Q: My reaction stalls at the amide intermediate even after 24 hours of reflux. How can I push it to the carboxylic acid? A: Steric hindrance is preventing the final hydrolysis step. Solution: Increase the acid concentration to 12M HCl, or transition to a high-pressure sealed-tube reaction to safely elevate the boiling point of the solvent, forcing the hydrolysis to completion.

Stage 3: Lithium Aluminum Hydride (LiAlH₄) Reduction

Causality & Mechanism: Sodium borohydride (NaBH₄) is insufficiently nucleophilic to reduce carboxylic acids. Therefore, Lithium Aluminum Hydride (LiAlH₄) must be used to drive the reduction of the carboxylic acid down to the primary alcohol[3]. Proper quenching is critical; improper aqueous workups create unfilterable aluminum hydroxide emulsions that trap the product[4].

Self-Validating Protocol:

  • Suspend LiAlH₄ (3.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere.

  • Dissolve the amino acid hydrochloride salt (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension to manage the exothermic release of hydrogen gas.

  • Heat the reaction to reflux (65 °C) for 16 hours.

  • Validation Check: Spot the reaction on a silica TLC plate and stain with Ninhydrin. The baseline amino acid spot should be entirely replaced by a higher-Rf spot corresponding to the amino alcohol.

  • Fieser Workup (Critical): Cool the reaction to 0 °C. For every x grams of LiAlH₄ used, systematically add exactly x mL of H₂O, followed by x mL of 15% NaOH (aq), and finally 3x mL of H₂O. Stir vigorously for 15 minutes until a white, granular precipitate forms.

  • Filter the granular aluminum salts through a pad of Celite, wash with ethyl acetate, and concentrate the filtrate to yield pure [1-(cyclopropylamino)cyclobutyl]methanol.

FAQ: Reduction Troubleshooting

Q: My LiAlH₄ reduction yielded a messy mixture with a lower mass than expected. Did the cyclobutane ring open? A: While highly strained bicyclobutanes are prone to hydride-induced ring opening, simple mono-substituted cyclobutanes are generally stable to LiAlH₄. Your lower mass (-40 Da relative to the target) is almost certainly due to C-N bond cleavage (des-cyclopropylation) caused by excessive heating or degraded LiAlH₄. Solution: Ensure you are using fresh LiAlH₄ and strictly control the reflux temperature. If the issue persists, switch to the Borane-THF complex (BH₃·THF), which is a milder, highly selective reducing agent for amino acids[3].

References
  • Small molecule inhibitors of salt inducible kinases. Google Patents (WO2022165529A1). Available at:[1]

  • A Comprehensive Review of the Synthesis of Chiral Amino Alcohols: A Technical Guide for Researchers and Drug Development Profess. Benchchem. Available at:[3]

  • A Safe, Simple, One-Pot Preparation of N-Derivatized β-Amino Alcohols and Oxazolidinones from Amino Acids. Synthetic Communications - Taylor & Francis. Available at:[4]

  • Synthesis of 1-Amino-3-[(dihydroxyboryl)methyl]-cyclobutanecarboxylic Acid as a Potential Therapy Agent. ResearchGate (J. Org. Chem.). Available at:[2]

Sources

Troubleshooting purification of polar amino alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the fundamental mechanistic challenges of isolating and purifying polar amino alcohols.

These molecules present a "perfect storm" of chromatographic difficulties: high polarity (causing poor retention on standard reversed-phase columns), basicity (leading to secondary silanol interactions and peak tailing), and often, the lack of a UV chromophore (complicating detection). This guide provides field-proven, causality-driven troubleshooting and self-validating protocols to ensure your workflows are robust and reproducible.

Diagnostic Workflow: Retention & Detection Strategy

Before troubleshooting specific issues, use the logical matrix below to determine the optimal chromatographic and detection strategy based on your analyte's physicochemical properties.

Workflow Start Polar Amino Alcohol Purification CheckPolarity Is LogP < 0? (Highly Polar) Start->CheckPolarity HILIC Use HILIC (Amide/Silica) CheckPolarity->HILIC Yes IonPair Use Ion-Pairing RP (e.g., CSA/TFA) CheckPolarity->IonPair Alternative StandardRP Use Standard RP (C18/C8) CheckPolarity->StandardRP No CheckDetection Does it have a Chromophore? HILIC->CheckDetection IonPair->CheckDetection StandardRP->CheckDetection UVDetection UV Detection (220-254 nm) CheckDetection->UVDetection Yes NoChromophore No Chromophore CheckDetection->NoChromophore No Derivatization Pre-column Derivatization NoChromophore->Derivatization Non-Volatile Buffer Aerosol ELSD / CAD / MS (Requires Volatile Salts) NoChromophore->Aerosol Volatile Buffer Allowed Derivatization->UVDetection

Decision matrix for selecting retention and detection strategies for polar amino alcohols.

Core Troubleshooting & FAQs

Q1: My amino alcohols elute in the void volume on a standard C18 column. How can I increase retention? Causality: Amino alcohols are highly hydrophilic. In standard Reversed-Phase Liquid Chromatography (RPLC), the partitioning mechanism relies on hydrophobic interactions. Polar analytes cannot effectively partition into the non-polar C18 stationary phase and are swept away by the mobile phase. Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC)[1]. HILIC utilizes a polar stationary phase (e.g., amide, silica, or amino-bonded polymers) and a highly organic mobile phase (typically >70% acetonitrile). A water-enriched hydration layer forms on the stationary phase surface, allowing polar amino alcohols to partition into this layer and be retained[1]. Alternative: If you must use RPLC, employ Chiral Ion-Pair Chromatography using reagents like Ammonium-D-10-camphorsulfonate (CSA) or trifluoroacetic acid (TFA) to neutralize the basic amine and increase overall hydrophobicity[2].

Q2: I am experiencing severe peak tailing and poor resolution. How do I fix the peak shape? Causality: The basic amino group (pKa typically 9–10) is fully protonated at standard acidic mobile phase pH. These positively charged amines undergo strong secondary electrostatic interactions with unreacted, acidic silanol groups on the silica support of the column. Solution:

  • Adjust the mobile phase pH. Either lower the pH (<3.0) using volatile acids like formic acid to protonate all silanols (making them neutral), or raise the pH (>10.5) using ammonium hydroxide to deprotonate the amino alcohol (requires polymer-based or hybrid silica columns to prevent column dissolution).

  • Add a competitive amine modifier, such as triethylamine (TEA), to the mobile phase to saturate active silanols.

Q3: My aliphatic amino alcohols have no UV absorbance. How can I reliably detect and quantify them during purification? Causality: Aliphatic amino alcohols lack a conjugated pi-electron system (chromophore), making standard UV-Vis detection at 254 nm or 220 nm virtually useless. Solution: Utilize universal, mass-dependent detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD)[3]. Both detectors nebulize the eluent and evaporate the mobile phase to measure the remaining analyte particles. CAD uses electrically charged nitrogen gas (via corona discharge) to transfer charge to the analyte particles, often providing 3.6 to 42 times greater sensitivity than ELSD and a wider dynamic range[3][4]. Critical Constraint: Both ELSD and CAD require strictly volatile mobile phases (e.g., ammonium acetate, formic acid). Non-volatile salts (like phosphate buffers) will precipitate and permanently damage the detector[3].

Q4: I need to separate enantiomeric amino alcohols but lack a chiral column. What is the most reliable workaround? Causality: Enantiomers have identical physicochemical properties in an achiral environment. To separate them, they must interact with a chiral selector to form transient diastereomeric complexes, or be covalently modified into stable diastereomers. Solution: Perform indirect enantioseparation via pre-column chiral derivatization[2]. By reacting the racemic amino alcohol with a chiral derivatizing agent (e.g., OPA and N-acetyl-L-cysteine), you create diastereomers. Diastereomers have different physicochemical properties and can be separated on a standard achiral C18 column[2]. Alternatively, for direct separation, protein-based chiral stationary phases like Chiral-CBH (cellulase) or Chiral-AGP (α1-acid glycoprotein) yield excellent enantioselectivity for amino alcohols[5].

Quantitative Data & Method Comparison

To optimize your detection strategy, consult the performance metrics of available modalities below:

Detection MethodRelative SensitivityGradient CompatibilityVolatile Buffer Required?Primary Use Case for Amino Alcohols
UV-Vis (220 nm) Low (unless aromatic)YesNoPhenyl-substituted amino alcohols
ELSD ModerateYesYesRoutine purification of non-UV active analytes
CAD High (3.6–42x > ELSD)YesYesTrace impurity profiling & quantification
MS (ESI) Ultra-HighYesYesStructural elucidation & high-sensitivity HILIC-MS
Fluorescence HighYesNoPre-column derivatized amino alcohols (e.g., OPA)

Self-Validating Experimental Protocols

Protocol A: Direct Analysis of Underivatized Amino Alcohols by HILIC-MS[2]

Self-Validation Check: Inject a neutral marker (e.g., toluene) to determine the void volume ( t0​ ). In HILIC, toluene should elute at t0​ , confirming the retention mechanism is driven by hydrophilicity, not hydrophobicity.

  • Column Preparation: Install a polar HILIC column (e.g., Amide or bare Silica, 4.6 x 150 mm, 3–5 µm).

  • Mobile Phase Setup:

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with formic acid).

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution: Start at 90% B (highly non-polar to encourage retention). Ramp down to 60% B over 15 minutes. (Note: In HILIC, water is the strong eluting solvent).

  • Sample Dilution: Dissolve the amino alcohol in 90% Acetonitrile / 10% Water. Crucial: Injecting a sample dissolved in 100% water will disrupt the stationary phase hydration layer and cause severe peak distortion.

  • Detection: Route the eluent to an ESI-MS operating in positive ion mode ( [M+H]+ ).

Protocol B: Indirect Enantioseparation via Pre-Column Chiral Derivatization[2]

Self-Validation Check: Run a blank derivatization (reagents only, no sample) to identify reagent peaks and ensure they do not co-elute with the target diastereomers.

  • Reagent Preparation: Dissolve 50 mg of o-phthalaldehyde (OPA) and 50 mg of N-acetyl-L-cysteine (NALC) in 1 mL of HPLC-grade methanol. Dilute to 10 mL with 0.1 M boric acid buffer (pH 9.5). Prepare fresh daily.

  • Derivatization Reaction: In a glass autosampler vial, mix 100 µL of the aqueous amino alcohol sample with 200 µL of the OPA/NALC reagent.

  • Incubation: Vortex for 10 seconds and incubate at room temperature for exactly 3 minutes. The reaction is rapid but kinetically sensitive to time.

  • Chromatography: Immediately inject 20 µL onto a standard C18 reversed-phase column.

  • Elution & Detection: Elute using a linear gradient of Water/Acetonitrile containing 0.1% TFA. Detect via UV at 340 nm or Fluorescence (Excitation 340 nm, Emission 450 nm).

References

  • Source: shodexhplc.
  • Title: Enantiomeric separation of amino alcohols on protein phases using statistical experimental design.
  • Title: Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC)
  • Source: researchgate.
  • Source: shodexhplc.

Sources

Technical Support Center: Synthesis of Cyclopropylamines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of cyclopropylamines. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these valuable building blocks. Cyclopropylamines are integral motifs in a wide array of pharmaceuticals and agrochemicals, and their efficient synthesis is crucial for the advancement of new chemical entities.[1][2][3][4]

This resource is structured to provide not just procedural guidance, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Kulinkovich-Type Reactions (from Amides and Nitriles)

The Kulinkovich reaction and its variations (de Meijere, Szymoniak) are powerful methods for constructing cyclopropylamines from amides and nitriles.[5][6][7] However, these reactions can be sensitive to reaction conditions.

Question 1: My Kulinkovich reaction is giving low yields of the desired cyclopropylamine and a significant amount of starting material remains. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in a Kulinkovich-type reaction often points to issues with the Grignard reagent, the titanium catalyst, or the reaction conditions. Here’s a systematic approach to troubleshooting:

  • Grignard Reagent Quality: The Grignard reagent is the stoichiometric reductant and must be of high quality.

    • Causality: Aged or improperly stored Grignard reagents can have a lower-than-stated molarity due to decomposition, leading to incomplete reaction.

    • Protocol: Always titrate your Grignard reagent before use to determine its exact concentration. Use freshly prepared or recently purchased reagents for best results.

  • Titanium Catalyst Activity: The titanium(IV) alkoxide is the catalyst precursor, and its activity is paramount.

    • Causality: Titanium alkoxides are highly sensitive to moisture. Contamination with water will lead to the formation of inactive titanium oxides.

    • Protocol: Use anhydrous solvents and handle the titanium alkoxide under a strict inert atmosphere (argon or nitrogen). Consider using a freshly opened bottle of the reagent.

  • Reaction Temperature: Temperature control is critical for the stability of the intermediate titanacyclopropane.

    • Causality: While the reaction is often initiated at room temperature, excessive exotherms can lead to decomposition of the reactive intermediates.

    • Protocol: For sensitive substrates, consider cooling the reaction mixture to 0 °C or even -78 °C during the addition of the Grignard reagent to the titanium alkoxide and substrate.

  • Solvent Choice: The choice of solvent can influence the solubility of intermediates and the overall reaction rate.

    • Causality: Ethereal solvents like THF or diethyl ether are generally preferred. Using less polar solvents like toluene may require higher temperatures, which can impact intermediate stability.

    • Protocol: Ensure your solvent is anhydrous. If using toluene, a co-solvent of THF may be beneficial.

Question 2: I am observing the formation of a significant amount of ring-opened byproducts in my Kulinkovich reaction. How can I minimize this side reaction?

Answer:

Ring-opening of the newly formed cyclopropylamine can be a significant side reaction, particularly with certain substitution patterns.[8][9][10]

  • Causality: The high ring strain of the cyclopropane ring makes it susceptible to cleavage, especially under acidic conditions or in the presence of Lewis acids.[1][3] The workup procedure is a common source of this issue.

  • Troubleshooting Steps:

    • Quenching: Quench the reaction at low temperature (0 °C or below) with a mild aqueous base like saturated ammonium chloride solution or a dilute sodium bicarbonate solution. Avoid strong acids during the initial workup.

    • Lewis Acidity: The titanium species present in the reaction mixture can be Lewis acidic. After quenching, consider adding a chelating agent like triethanolamine to sequester the titanium salts before extraction.

    • Purification: During purification by column chromatography, use a stationary phase that has been neutralized. For example, you can pre-treat silica gel with a triethylamine/hexane mixture to prevent on-column degradation.

Simmons-Smith Cyclopropanation and Subsequent Amination

The Simmons-Smith reaction is a classic method for converting alkenes to cyclopropanes, which can then be converted to cyclopropylamines.[11][12][13]

Question 3: My Simmons-Smith reaction is sluggish, with incomplete conversion of the starting alkene. What can I do to drive the reaction to completion?

Answer:

Incomplete conversion in a Simmons-Smith reaction is a frequent challenge.[14] Several factors can contribute to this:

  • Zinc-Copper Couple Activity: The activation of zinc is crucial for the formation of the organozinc carbenoid.

    • Causality: The surface of zinc metal can be passivated by a layer of zinc oxide, which prevents its reaction with diiodomethane.

    • Protocol: Activate the zinc dust immediately before use. Common methods include washing with dilute HCl, followed by water, ethanol, and ether washes, and then drying under vacuum. Alternatively, the Furukawa modification, using diethylzinc, can be a more reliable but also more hazardous option.[12][14]

  • Reagent Purity: The purity of diiodomethane is important.

    • Causality: Diiodomethane can decompose over time, releasing iodine, which can interfere with the reaction.

    • Protocol: Use freshly distilled or purchased diiodomethane. If it has a pink or brown color, it can be purified by washing with a sodium thiosulfate solution.

  • Solvent Effects: The choice of solvent can impact the reaction rate.

    • Causality: While ethereal solvents are common, less coordinating solvents can sometimes lead to faster reactions.[14]

    • Protocol: Anhydrous dichloromethane (DCM) or dichloroethane (DCE) are often good choices.[14]

Question 4: I am observing the formation of byproducts from the reaction of the Simmons-Smith reagent with other functional groups in my molecule. How can I improve the chemoselectivity?

Answer:

While the Simmons-Smith reaction is known for its good functional group tolerance, side reactions can occur.[11]

  • Causality: The electrophilic nature of the zinc carbenoid can lead to reactions with heteroatoms. For example, alcohols can be methylated, and allylic thioethers can undergo a[1][11]-sigmatropic rearrangement.[12]

  • Preventative Measures:

    • Protecting Groups: Protect sensitive functional groups, such as alcohols and amines, before performing the cyclopropanation.

    • Stoichiometry: Use a minimal excess of the Simmons-Smith reagent to reduce the likelihood of side reactions.

    • Directed Cyclopropanation: If you have a hydroxyl group near the alkene, you can take advantage of the directing effect of zinc coordination to achieve stereoselective cyclopropanation on the same face as the hydroxyl group.[12]

Transition-Metal-Catalyzed Cyclopropanation

Modern methods often employ transition metal catalysts for the synthesis of cyclopropylamines.

Question 5: My palladium-catalyzed arylation of cyclopropylamine is giving low yields and a mixture of mono- and di-arylated products. How can I improve the selectivity for mono-arylation?

Answer:

Controlling the degree of arylation is a common challenge in cross-coupling reactions with primary amines.

  • Causality: The mono-arylated product can sometimes be more reactive than the starting cyclopropylamine, leading to over-arylation. The choice of ligand and reaction conditions is critical to control selectivity.

  • Optimization Strategies:

    • Ligand Selection: Bulky, electron-rich phosphine ligands often favor mono-arylation by sterically hindering the approach of the second aryl halide to the palladium center.

    • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetic product (mono-arylation).

    • Stoichiometry: Using a slight excess of the cyclopropylamine relative to the aryl halide can help to suppress di-arylation.

Troubleshooting Workflow for Low Yield in Cyclopropylamine Synthesis

start Low Yield of Cyclopropylamine reagent Check Reagent Quality (Grignard, Ti-catalyst, Zn-Cu couple) start->reagent conditions Optimize Reaction Conditions (Temperature, Solvent, Time) start->conditions workup Refine Workup & Purification (Quenching, Neutralization) start->workup analysis Analyze Byproducts (NMR, GC-MS) reagent->analysis conditions->analysis workup->analysis ring_opened Ring-Opened Products analysis->ring_opened starting_material Unreacted Starting Material analysis->starting_material other_byproducts Other Byproducts analysis->other_byproducts solution1 Adjust Quenching (Mild Base) ring_opened->solution1 solution2 Increase Reagent Equivalents or Reaction Time starting_material->solution2 solution3 Modify Catalyst/Ligand or Protect Functional Groups other_byproducts->solution3 end Improved Yield solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for low yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should look for when synthesizing cyclopropylamines, and how can I detect them?

A1: Common impurities depend on the synthetic route.

  • From Hofmann Rearrangement: Unreacted cyclopropanecarboxamide and dicyclopropylurea are common byproducts.[15] These can be detected by LC-MS and NMR spectroscopy.

  • From Kulinkovich-type Reactions: Ring-opened byproducts (e.g., allylic amines) and unreacted starting materials are frequently observed. GC-MS is an excellent tool for identifying these volatile impurities.

  • General: Residual solvents from the reaction and purification steps are almost always present. ¹H NMR is the best method for their identification and quantification.

Q2: My cyclopropylamine product appears to be unstable and decomposes upon storage. What are the best practices for storing these compounds?

A2: N-Aryl substituted cyclopropylamines can be susceptible to air oxidation.[1]

  • Storage: Store cyclopropylamines under an inert atmosphere (argon or nitrogen) in a refrigerator or freezer.

  • Salt Formation: For long-term storage, consider converting the free base to a stable salt, such as the hydrochloride or hydrobromide salt.

  • Purity: Ensure the product is free of residual acid or base from the workup, as these can catalyze decomposition.

Q3: Can I use a Curtius rearrangement to synthesize my desired cyclopropylamine? What are the potential pitfalls?

A3: The Curtius rearrangement of a cyclopropanecarboxylic acid derivative is a reliable method that proceeds with retention of configuration.[1][16]

  • Pitfalls:

    • The key intermediate, an acyl azide, can be explosive and should be handled with care. It is often generated and used in situ without isolation.

    • If water is present during the rearrangement, the intermediate isocyanate can be hydrolyzed back to the amine, which can then react with another molecule of isocyanate to form a urea byproduct.[16]

Q4: I am having trouble with the purification of my highly polar cyclopropylamine. What are some alternative purification strategies to column chromatography?

A4: Highly polar amines can be challenging to purify by silica gel chromatography.

  • Extraction: A 3:1 mixture of chloroform and isopropanol can be effective for extracting highly polar compounds from aqueous solutions.[17]

  • Distillation: If the cyclopropylamine is sufficiently volatile and thermally stable, distillation can be an excellent purification method.

  • Crystallization as a Salt: As mentioned for storage, forming a salt can also be an effective purification method. The salt can often be recrystallized to high purity and then the free base can be liberated if needed.

Q5: What is the mechanism of ring-opening in cyclopropylamines and what factors influence its likelihood?

A5: The ring-opening of cyclopropylamines is often driven by the relief of ring strain.[1] This can be initiated by:

  • Protonation/Lewis Acid Coordination: Protonation of the nitrogen atom, especially in superacidic media, can lead to cleavage of the distal C-C bond.[8]

  • Single Electron Transfer (SET): Oxidation of the amine to a radical cation can induce rapid ring-opening.[10]

  • Substituent Effects: The presence of electron-donating or -accepting groups on the cyclopropane ring can significantly influence the propensity for ring-opening.

Common Side Reactions in Cyclopropylamine Synthesis

cluster_kulinkovich Kulinkovich Reaction cluster_simmons Simmons-Smith cluster_curtius Curtius Rearrangement k_start Amide/Nitrile k_product Cyclopropylamine k_start->k_product Ti(OiPr)4 2 R-MgX k_side1 Ring-Opened Amine k_product->k_side1 Acidic Workup s_start Alkene s_product Cyclopropane s_start->s_product CH2I2, Zn(Cu) s_side1 Methylated Heteroatom s_start->s_side1 Excess Reagent (e.g., on R-OH) c_start Cyclopropyl Acyl Azide c_product Cyclopropyl Isocyanate c_start->c_product Heat c_amine Cyclopropylamine c_product->c_amine H2O c_side1 Dicyclopropylurea c_product->c_side1 + Cyclopropylamine

Caption: Overview of common side reactions.

Data Summary

Synthetic MethodCommon Side ReactionsKey Parameters to Control
Kulinkovich-Type Ring-opening, Incomplete conversionGrignard reagent quality, Catalyst activity, Temperature
Simmons-Smith Incomplete conversion, Reaction with heteroatomsZinc activation, Reagent purity, Solvent choice
Curtius Rearrangement Urea formationAnhydrous conditions
Pd-catalyzed Arylation Di-arylationLigand choice, Temperature, Stoichiometry

Experimental Protocols

Protocol 1: General Procedure for the Kulinkovich-de Meijere Synthesis of a Cyclopropylamine from an Amide
  • To a solution of the amide (1.0 equiv) and titanium(IV) isopropoxide (1.2 equiv) in anhydrous THF (0.2 M) under an argon atmosphere at room temperature, add the Grignard reagent (e.g., ethylmagnesium bromide, 2.4 equiv) dropwise over 30 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Filter the resulting suspension through a pad of celite, washing with ethyl acetate.

  • Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) to afford the desired cyclopropylamine.

Protocol 2: Activation of Zinc for the Simmons-Smith Reaction
  • Place zinc dust (5.0 equiv) in a flask under an argon atmosphere.

  • Add 1 M HCl and stir vigorously for 2 minutes.

  • Decant the HCl and wash the zinc with deionized water (3x), ethanol (2x), and diethyl ether (2x).

  • Dry the activated zinc dust under high vacuum with gentle heating for 2 hours.

  • The activated zinc should be used immediately.

References

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

  • Charette, A. B. (2004). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 1-475.
  • Pellissier, H. (2020). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 120(2), 1024-1096.
  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Simmons–Smith reaction. Retrieved from [Link]

  • Reddy, V. P., & Prakash, G. K. S. (2010). Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. Beilstein Journal of Organic Chemistry, 6, 114.
  • Nakamura, E., & Hirai, A. (2003). Reaction Pathways of the Simmons−Smith Reaction. The Journal of Organic Chemistry, 68(5), 1965-1972.
  • OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. Organic Process Research & Development, 22(11), 1572-1577.
  • Lautens, M., & Tleubergenov, M. (2017).
  • Reddit. (2023, June 28). Extraction of Cyclopropylamine. Retrieved from [Link]

  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1292-1296.
  • Google Patents. (n.d.). US4590292A - Process for the manufacture of cyclopropylamine.
  • European Patent Office. (n.d.). EP 0205403 B1 - Process for the manufacture of cyclopropylamine. Retrieved from [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Reports, 8, 230.
  • Buchwald, S. L., & Martin, R. (2019). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry, 84(17), 11000-11008.
  • Master Organic Chemistry. (2025, April 16). Enamines. Retrieved from [Link]

  • Google Patents. (n.d.). US3711549A - Process for manufacturing cyclopropylamine.
  • ResearchGate. (n.d.). Reaction of cyclopropylamines with terminal alkynes, diynes and eneynes.. Retrieved from [Link]

  • Lautens, M., & Isom, V. (2020).
  • Shaffer, C. L., & Morton, M. D. (2020). Stereoelectronic and Resonance Effects on the Rate of Ring Opening of N-Cyclopropyl-Based Single Electron Transfer Probes. Journal of the American Chemical Society, 142(4), 1873-1881.
  • Tleubergenov, M. (2017). Synthetic Methods towards 1-Substituted Cyclopropylamines. University of Toronto.
  • European Patent Office. (n.d.). EP 0205403 A1 - Process for the manufacture of cyclopropylamine. Retrieved from [Link]

  • Wikipedia. (2023, October 23). Kulinkovich reaction. Retrieved from [Link]

  • de la Torre, D., et al. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Organic & Biomolecular Chemistry, 22(1), 100-105.
  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

  • Li, X. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 121(1), 227-263.
  • Organic Syntheses. (n.d.). and intermolecular kulinkovich cyclopropanation reactions of carboxylic esters with olefins. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzenemethanamine, N-(2-ethenylcyclopropyl)-N-(phenylmethyl). Retrieved from [Link]

  • ResearchGate. (n.d.). N -Alkyl- N -Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N -Dialkyl Aromatic Amines. Retrieved from [Link]

  • Google Patents. (n.d.). EP0205403B1 - Process for the manufacture of cyclopropylamine.

Sources

Technical Support Center: Managing Stereochemistry in [2-(Cyclopropylamino)cyclobutyl]methanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the stereocontrolled synthesis of substituted cyclobutane derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of (2-(Cyclopropylamino)cyclobutyl)methanol. Given the synthetic challenges inherent in constructing stereochemically defined cyclobutanes, this document is designed to assist researchers, scientists, and drug development professionals in navigating common experimental hurdles.[1][2]

For clarity, this guide will focus on the target molecule (2-(cyclopropylamino)cyclobutyl)methanol , which possesses two stereocenters, leading to the possibility of four stereoisomers (cis and trans diastereomers, each as a pair of enantiomers).

Synthetic Strategies & Key Stereochemical Control Points

The most common and modular approach to synthesizing (2-(cyclopropylamino)cyclobutyl)methanol involves the stereocontrolled reduction of a ketone precursor, 2-(cyclopropylamino)cyclobutanone. The stereochemistry of the final product is dictated at two key stages: the formation of the C-N bond and the reduction of the ketone.

General Synthetic Workflow

The overall strategy involves creating the substituted cyclobutanone and then performing a diastereoselective or enantioselective reduction.

Synthetic_Workflow cluster_0 Precursor Synthesis cluster_1 Key Stereocontrol Step cluster_2 Final Product & Analysis A 2-Azidocyclobutanone (or other N-precursor) B 2-(Cyclopropylamino)cyclobutanone A->B Cyclopropylation & Reduction C Stereoselective Ketone Reduction B->C Reducing Agent (Chiral or Achiral) D cis/trans-(2-(Cyclopropylamino)cyclobutyl)methanol C->D E Diastereomer Separation (Chromatography/Crystallization) D->E F Enantiomerically Pure Product E->F G Stereochemical Analysis (Chiral HPLC, NMR) F->G

Caption: General workflow for the synthesis of (2-(cyclopropylamino)cyclobutyl)methanol.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reduction of 2-(cyclopropylamino)cyclobutanone is non-selective, yielding a nearly 1:1 mixture of cis and trans diastereomers. How can I improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity in the reduction of a substituted cyclobutanone depends on maximizing the steric and electronic differences between the two faces of the carbonyl.[3][4] The existing cyclopropylamino group at the C2 position is the primary directing group.

Root Causes & Solutions:

  • Steric Hindrance: The reducing agent's approach to the carbonyl is hindered by the adjacent substituent. The size of both the reducing agent and the substituent on the nitrogen atom is critical.

    • Insight: Small, unhindered reducing agents (e.g., NaBH₄) often show low selectivity as they can approach from either face with similar ease. Bulky reducing agents (e.g., L-Selectride®) are more sensitive to the steric environment and will preferentially attack from the less hindered face, typically opposite to the cyclopropylamino group, leading to the trans product.

    • Actionable Advice:

      • To favor the trans isomer, use a bulky reducing agent like L-Selectride® or K-Selectride®.

      • To favor the cis isomer, a chelating-controlled reduction may be necessary. If the nitrogen is protected with a group capable of chelation (e.g., a Boc group that can be removed later), using a reducing agent with a Lewis acidic metal (e.g., Zn(BH₄)₂) can form a cyclic intermediate that directs the hydride delivery from the same face, yielding the cis product.

  • Solvent Effects: The solvent can influence the effective steric bulk of the reducing agent and the conformation of the substrate.

    • Actionable Advice: Screen a range of solvents. Non-coordinating solvents like toluene or hexane can enhance the intrinsic steric effects of the reagents, while coordinating solvents like THF can solvate the reagents and alter their effective size and reactivity.

Comparative Table for Diastereoselective Reduction:

Reducing AgentTypical SolventExpected Major IsomerRationale
NaBH₄MethanolLow Selectivity (~1:1)Small, unhindered, low facial discrimination.
LiAlH₄THF / EtherModerate transMore reactive than NaBH₄, still relatively small.
L-Selectride®THFHigh trans (>10:1 d.r.)Very bulky, attacks from the less hindered face.
DIBAL-HTolueneModerate to high transBulky, sensitive to steric environment.
Zn(BH₄)₂ (with N-Boc)EtherHigh cisChelation control forces hydride delivery syn to the directing group.

Question 2: I am attempting an asymmetric reduction to get an enantiomerically pure product, but the enantiomeric excess (e.e.) is low.

Answer: Low e.e. in a catalytic asymmetric reduction points to a mismatch between the substrate and the chiral catalyst/reagent or suboptimal reaction conditions.

Root Causes & Solutions:

  • Poor Catalyst-Substrate Match: The chiral environment created by the catalyst is not effectively differentiating between the two prochiral faces of the carbonyl.

    • Insight: Asymmetric reductions, such as those using CBS (Corey-Bakshi-Shibata) catalysts or chiral ruthenium complexes, are highly substrate-dependent.[5] The steric and electronic properties of the 2-(cyclopropylamino)cyclobutanone must be compatible with the catalyst's binding pocket.

    • Actionable Advice:

      • Screen Catalysts: Test different classes of asymmetric reduction catalysts. For example, if a CBS reduction (borane-based) gives low e.e., consider a transfer hydrogenation using a chiral Ru or Rh catalyst (e.g., Noyori-type catalysts).

      • Modify the Substrate: The N-substituent can dramatically impact catalyst performance. Temporarily replacing the cyclopropyl group with a protecting group (like Boc or Cbz) can alter the substrate's fit within the catalyst's chiral pocket, leading to improved selectivity. The cyclopropyl group can be re-installed later.

  • Suboptimal Reaction Conditions: Temperature, concentration, and reagent purity are critical.

    • Insight: Asymmetric reactions are often highly sensitive to temperature. Lower temperatures typically increase enantioselectivity by amplifying the small energy differences between the diastereomeric transition states.

    • Actionable Advice:

      • Lower the Temperature: Run the reaction at 0 °C, -20 °C, or even -78 °C.

      • Ensure High Purity: Use freshly distilled solvents and high-purity reagents. Trace water can quench borane reagents or deactivate catalysts.

      • Check Stoichiometry: Ensure the stoichiometry of the catalyst and reducing agent is precise as per literature protocols for the chosen catalytic system.

Question 3: I am trying to separate the cis and trans diastereomers via column chromatography, but they are co-eluting.

Answer: Poor separation of diastereomers is common when their polarity and steric profiles are very similar.

Root Causes & Solutions:

  • Insufficient Polarity Difference: The cis and trans isomers may have nearly identical polarities.

    • Insight: The ability to form intramolecular hydrogen bonds can affect the polarity and chromatographic behavior. The cis isomer might be capable of forming an intramolecular H-bond between the -OH and -NH groups, making it slightly less polar than the trans isomer, which relies on intermolecular H-bonding.

    • Actionable Advice:

      • Derivative Formation: Convert the amino alcohol into a less polar, more easily separable derivative. For example, protecting both the amine and alcohol (e.g., as a Boc-amine and silyl ether) can exaggerate the conformational differences between the cis and trans isomers, leading to better separation on silica gel. The protecting groups can be removed after separation.

      • Optimize Chromatography System: Experiment with different solvent systems. Adding a small amount of a modifying solvent like triethylamine can deactivate acidic sites on the silica and improve peak shape. Consider using different stationary phases, such as alumina or reverse-phase C18 silica.

  • Resolution via Crystallization: Diastereomers often have different crystal packing energies and solubilities.

    • Actionable Advice: Attempt to selectively crystallize one diastereomer from a mixture of solvents. This can be a highly effective method for separating diastereomers on a large scale.

Frequently Asked Questions (FAQs)

Q1: What are the possible stereoisomers of (2-(cyclopropylamino)cyclobutyl)methanol and how are they related?

A1: The molecule has two chiral centers (at C1 and C2 of the cyclobutane ring). This gives rise to 2² = 4 possible stereoisomers. They exist as two pairs of enantiomers.

Stereoisomers cluster_cis cis Diastereomers cluster_trans trans Diastereomers cis_R (1R, 2S) cis_S (1S, 2R) cis_R->cis_S Enantiomers trans_R (1R, 2R) cis_R->trans_R Diastereomers trans_S (1S, 2S) cis_R->trans_S Diastereomers cis_S->trans_R Diastereomers cis_S->trans_S Diastereomers trans_R->trans_S Enantiomers

Caption: Stereochemical relationships for (2-(cyclopropylamino)cyclobutyl)methanol.

Q2: Why is precise stereochemical control so important for this class of molecules?

A2: In drug development, different stereoisomers of a chiral molecule can have vastly different pharmacological activities, metabolic fates, and toxicological profiles.[6] One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Regulatory agencies require that chiral drugs be developed and marketed as single enantiomers unless there is a compelling reason otherwise. Therefore, controlling the cis/trans relationship (relative stereochemistry) and the absolute stereochemistry (R/S configuration) is critical.

Q3: What are the best analytical methods for determining the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.)?

A3: A combination of NMR spectroscopy and chiral chromatography is standard.

  • Diastereomeric Ratio (d.r.):

    • ¹H NMR Spectroscopy: Diastereomers are distinct compounds and will often have slightly different chemical shifts. The d.r. can be determined by integrating the signals corresponding to unique protons in each diastereomer.

  • Enantiomeric Excess (e.e.):

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining e.e.[6] The sample is passed through a column with a chiral stationary phase (CSP), which interacts differently with the two enantiomers, causing them to elute at different times. Polysaccharide-based CSPs are often effective for separating amino alcohol isomers.[6]

    • NMR with Chiral Shift Reagents: Adding a chiral lanthanide shift reagent or a chiral solvating agent can induce different chemical shifts for the enantiomers in the NMR spectrum, allowing for the determination of e.e. by integration.

Q4: If I need a single enantiomer, is it better to use an asymmetric synthesis or a chiral resolution?

A4: The choice depends on scalability, cost, and efficiency.

  • Asymmetric Synthesis: This approach (e.g., using a chiral reducing agent) is often more elegant and atom-economical as it aims to directly form the desired enantiomer.[7] However, developing a highly selective process can be time-consuming.

  • Chiral Resolution: This involves separating a racemic mixture.[8] A common method is to react the racemic amino alcohol with a chiral acid (like tartaric acid or mandelic acid) to form diastereomeric salts, which can then be separated by crystallization. While this "throws away" half of the material, it can sometimes be more practical and scalable than a complex asymmetric synthesis.

Key Experimental Protocols

Protocol 1: Diastereoselective Reduction with L-Selectride® (Favors trans Isomer)
  • Setup: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve 2-(cyclopropylamino)cyclobutanone (1.0 eq) in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C for 3-4 hours. Monitor the reaction by TLC or LC-MS.

  • Quench: Slowly and carefully quench the reaction at -78 °C by adding water (5 eq), followed by 1 M NaOH solution (5 eq), and finally 30% H₂O₂ solution (5 eq). Caution: The quench can be exothermic and produce hydrogen gas.

  • Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Purify by column chromatography and determine the d.r. by ¹H NMR.

Protocol 2: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

This is a general guideline; specific conditions must be optimized.

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is 90:10 hexane:isopropanol. An amine additive like diethylamine (0.1%) is often required to prevent peak tailing for basic compounds.

  • Sample Preparation: Dissolve a small amount of the purified product (~1 mg/mL) in the mobile phase.[6]

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers should elute as separate peaks. The e.e. is calculated using the areas of the two peaks: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Troubleshooting Decision Tree

Troubleshooting start Problem with Stereoselectivity q1 What is the issue? start->q1 low_dr Low Diastereoselectivity (d.r. ≈ 1:1) q1->low_dr d.r. low_ee Low Enantioselectivity (low e.e.) q1->low_ee e.e. sol_dr1 Increase Steric Bulk of Reducing Agent (e.g., L-Selectride®) low_dr->sol_dr1 sol_dr2 Attempt Chelation Control (e.g., Zn(BH₄)₂ with N-Boc) low_dr->sol_dr2 sol_ee1 Screen Different Chiral Catalysts (e.g., CBS, Ru-based) low_ee->sol_ee1 sol_ee2 Lower Reaction Temperature (e.g., to -20°C or -78°C) low_ee->sol_ee2 sol_ee3 Consider Chiral Resolution of Racemate low_ee->sol_ee3

Caption: Decision tree for troubleshooting stereoselectivity issues.

References

  • Chen, Y.-J., Hu, T.-J., Feng, C.-G., & Lin, G.-Q. (2015). Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. Organic & Biomolecular Chemistry, 13(22), 6434–6438.
  • (N.D.). Recent Advances in Asymmetric Synthesis of Chiral Cyclobutenes. ResearchGate.
  • (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society.
  • (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. PubMed.
  • (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI.
  • (N.D.). Chiral resolution of the racemic cyclobutane amino acids 7. Reaction... ResearchGate.
  • (2026). Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. PubMed.
  • (2007). Diastereoselective Synthesis of Cyclopropylamines. Thieme.
  • (2004). Stereochemistry of cyclopropane formation involving group IV organometallic complexes. PubMed.
  • (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews.
  • (2025). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. ResearchGate.
  • (2018). A Photochemical Route to 3- and 4-Hydroxy Derivatives of 2-Aminocyclobutane-1-carboxylic Acid with an all-cis Geometry. PubMed.
  • (2000). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. DOI.
  • (N.D.). In-Depth Technical Guide to the Chiral Purity of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane. Benchchem.
  • (2025). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. PMC.
  • (2014). 18.14: Stereochemistry of Nucleophilic Addition Reactions- Re and Si Faces. Chemistry LibreTexts.
  • (N.D.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC.
  • (N.D.). Electrostatic control of the stereochemistry of nucleophilic additions to substituted 7-norbornanones. Journal of the American Chemical Society.
  • (2025). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis / Trans Stereochemistry on Solution Self-Aggregation and Recognition. ResearchGate.
  • (2023). studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks.
  • (N.D.). Cyclobutanone synthesis. Organic Chemistry Portal.

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Technical Support Center: Overcoming Poor Solubility of [1-(Cyclopropylamino)cyclobutyl]methanol in Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for [1-(Cyclopropylamino)cyclobutyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility challenges during in-vitro and in-vivo assays. As this compound exhibits poor aqueous solubility, this resource provides a structured, in-depth approach to achieving accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of [1-(Cyclopropylamino)cyclobutyl]methanol after adding my DMSO stock solution to the aqueous assay buffer. What is the likely cause and how can I prevent this?

A1: This phenomenon, often termed "shock precipitation," is a common issue with poorly soluble compounds.[1] It occurs when a compound that is soluble in a concentrated organic solvent stock (like 100% DMSO) is rapidly diluted into an aqueous buffer where its solubility is significantly lower.[2] The abrupt change in solvent polarity causes the compound to crash out of solution.

To mitigate this, consider the following:

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in a mixture of your organic solvent and aqueous buffer. This gradual reduction in organic solvent concentration can help keep the compound in solution.

  • Warming the Assay Medium: Gently warming your aqueous buffer to 37°C before adding the compound stock can sometimes improve solubility.[1]

  • Stirring/Vortexing: Ensure the aqueous buffer is being gently stirred or vortexed as you add the stock solution to promote rapid and uniform dispersion.

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I be concerned with for my experiments?

A2: Understanding the distinction between kinetic and thermodynamic solubility is crucial for interpreting your results.

  • Thermodynamic Solubility is the true equilibrium solubility, representing the maximum amount of a compound that can dissolve in a solvent at a given temperature and pressure when the solution is in equilibrium with an excess of the solid compound.[3][4][5]

  • Kinetic Solubility is a measure of how quickly a compound dissolves. It often results in a supersaturated, metastable solution where the concentration of the dissolved compound temporarily exceeds its thermodynamic solubility.[4][5] These solutions are prone to precipitation over time.[4]

For most in-vitro assays, you are initially dealing with kinetic solubility .[6] The goal is to maintain a sufficiently high concentration of the compound in a dissolved state for the duration of the experiment. However, for longer-term studies or when trying to understand the fundamental properties of the compound, determining the thermodynamic solubility is important.[3][7]

Q3: Can I simply filter out the precipitate I see in my assay plate?

A3: Filtering out the precipitate is not recommended .[2] This action removes an unknown amount of your active compound, leading to an inaccurate final concentration in your assay.[2] This will compromise the integrity and reproducibility of your experimental data.[8] The best approach is to address the root cause of the precipitation.[2]

Troubleshooting Guides

Issue 1: Initial Stock Solution Preparation

Symptom: The compound does not fully dissolve in the initial organic solvent, or it precipitates upon storage, even at -20°C.

Root Cause Analysis: The choice of solvent and handling procedures are critical. [1-(Cyclopropylamino)cyclobutyl]methanol, with its amine and alcohol functional groups, has specific solvent compatibility. While the cyclopropyl and cyclobutyl groups contribute to its hydrophobicity, the amine and alcohol groups can participate in hydrogen bonding.[9]

Solutions:

  • Co-solvent Systems: Instead of a single solvent, a co-solvent system can be more effective.[10][11] A mixture of DMSO and a less polar, water-miscible solvent like ethanol or polyethylene glycol (PEG) can improve solubility.[2][12]

  • pH Adjustment of Stock (for subsequent aqueous dilution): Since the compound contains a basic amine group, its solubility is pH-dependent.[13][14][15] In acidic conditions, the amine will be protonated, increasing its aqueous solubility. Consider preparing a stock in an organic solvent and then diluting it into an acidic aqueous buffer.

  • Warming and Vortexing: Gently warming the stock solution and vortexing can aid dissolution.[2] However, be cautious about the compound's thermal stability.

Protocol 1: Preparation of a Stock Solution using a Co-Solvent System

  • Weigh out the desired amount of [1-(Cyclopropylamino)cyclobutyl]methanol.

  • Prepare a co-solvent mixture (e.g., 80% DMSO, 20% Ethanol).

  • Add the co-solvent to the compound and vortex thoroughly until fully dissolved. Gentle warming may be applied if necessary.

  • Store the stock solution in small, single-use aliquots at -20°C to minimize freeze-thaw cycles.[2]

Issue 2: Precipitation in Aqueous Assay Buffer

Symptom: The compound precipitates immediately or over the course of the experiment after being added to the cell culture medium or buffer.

Root Cause Analysis: This is a classic solubility problem where the aqueous environment cannot sustain the concentration of the hydrophobic compound.

Solutions:

  • pH Modification of the Assay Buffer: For weakly basic drugs, decreasing the pH of the buffer will increase the proportion of the more soluble, ionized form.[13] Conversely, for weakly acidic drugs, increasing the pH enhances solubility. Given the amine group in [1-(Cyclopropylamino)cyclobutyl]methanol, a slightly acidic buffer may be beneficial.

  • Use of Co-solvents in the Final Assay Medium: Maintaining a low, non-toxic concentration of an organic co-solvent in the final assay medium can help maintain solubility.[16] Many cell lines can tolerate up to 0.5% DMSO or ethanol.[12][17][18][19] Always include a vehicle control with the same final solvent concentration in your experiments.[2]

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, effectively increasing their aqueous solubility.[][21][22][23][24] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for in-vitro studies.[21][24]

  • Formulation as an Amorphous Solid Dispersion (ASD): For in-vivo studies or more complex in-vitro models, preparing an ASD can significantly enhance solubility.[25][26][27][28][29] In an ASD, the compound is dispersed in a polymer matrix in its amorphous, higher-energy state, which has a greater solubility than the stable crystalline form.[26][28][30][31]

Table 1: Comparison of Solubility Enhancement Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
pH Adjustment Increases the concentration of the more soluble ionized form of the compound.[13]Simple and cost-effective.May not be suitable for all assays if a specific pH is required.
Co-solvents Reduces the polarity of the aqueous medium, increasing the solubility of hydrophobic compounds.[10]Easy to implement.Can be toxic to cells at higher concentrations.[12]
Cyclodextrins Forms inclusion complexes by encapsulating the hydrophobic drug molecule.[][21][22][23]Highly effective at increasing solubility; generally low toxicity.[]Can potentially interact with other components in the assay.
Amorphous Solid Dispersions (ASD) Stabilizes the drug in a high-energy amorphous state, which has higher solubility.[26][30][31]Can lead to significant increases in bioavailability.[25][28][29]More complex to prepare and characterize.[28]

Protocol 2: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) for Solubilization

  • Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-40% w/v).

  • Prepare a concentrated stock of [1-(Cyclopropylamino)cyclobutyl]methanol in a suitable organic solvent (e.g., DMSO).

  • Slowly add the compound stock to the HP-β-CD solution while vortexing.

  • Allow the mixture to equilibrate (e.g., shake for 1-2 hours at room temperature).

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine the concentration of the solubilized compound using a suitable analytical method (e.g., HPLC-UV).

  • Use this solubilized stock for your experiments, ensuring the final concentration of HP-β-CD is compatible with your assay.

Visualizing the Troubleshooting Workflow

Caption: Troubleshooting workflow for poor compound solubility.

References

  • O'Driscoll, C.M., & Griffin, B.T. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Advanced Drug Delivery Reviews, 60, 617-624.
  • Ritika, S. L. Harikumar, & Geeta Aggarwal. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923.
  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals.
  • Mandhare, P. M., & Ghuse, H. A. (2025). Formulation-Driven Strategies for Overcoming Solubility Barriers in Drug Development: A Review. International Journal of Innovative Science and Research Technology, 10(12), 2831-2849.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Mann, A. K. P., et al. (2021). Hierarchical Particle Approach for Co-Precipitated Amorphous Solid Dispersions for Use in Preclinical In Vivo Studies. MDPI.
  • Geng, P., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Carla, G. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Silberberg, M. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Various Authors. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery.
  • Bhargavi, R., et al. (n.d.).
  • Various Authors. (2025).
  • Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review.
  • Various Authors. (2011). Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development. American Pharmaceutical Review.
  • Singh, S., et al. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • BenchChem. (2025).
  • Lee, S., et al. (n.d.). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • Jona, J. (n.d.). Amorphous Active Pharmaceutical Ingredients in Preclinical Studies: Preparation, Characterization, and Formulation.
  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • WuXi AppTec. (2024).
  • Various Authors. (n.d.). Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • Various Authors. (2023). Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies. Molecular Pharmaceutics.
  • Various Authors. (2013). Considerations regarding use of solvents in in vitro cell based assays.
  • Tanneberger, K., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science and Technology, 44(12), 4775-4781.
  • Various Authors. (n.d.).
  • Chemistry Steps. (n.d.). The Effect of pH on Solubility. Chemistry Steps.
  • Various Authors. (n.d.). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks.
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Various Authors. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.
  • Fuchs, A., et al. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • Various Authors. (n.d.). Amine compounds. SlideShare.
  • Various Authors. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • Brittain, H. G. (n.d.). Thermodynamic vs. kinetic solubility: Knowing which is which.
  • Various Authors. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed.
  • Various Authors. (2025). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?
  • Pearson. (2024). Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? Pearson.
  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.
  • BenchChem. (2025). troubleshooting Compound XAC experiments. BenchChem.
  • Agrisera Antibodies. (n.d.). Immunoprecipitation troubleshooting. Agrisera Antibodies.

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Validation & Comparative

Structural Optimization in SIK3 Inhibition: The Biological Impact of the [1-(Cyclopropylamino)cyclobutyl]methanol Motif

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Salt-Inducible Kinases (SIKs), particularly SIK3, have emerged as critical dependencies in Acute Myeloid Leukemia (AML) subtypes driven by the Myocyte Enhancer Factor 2C (MEF2C) oncogene[1]. First-generation pan-SIK inhibitors, such as YKL-05-099 and HG-9-91-01, successfully validated this biological pathway but often suffered from suboptimal pharmacokinetic (PK) profiles, metabolic instability, or off-target kinase liabilities[2].

Recent advancements in medicinal chemistry have introduced highly constrained structural motifs—specifically [1-(Cyclopropylamino)cyclobutyl]methanol —as critical building blocks for next-generation SIK inhibitors (e.g., substituted pyrazolo[1,5-a]pyridines)[3]. This guide objectively compares the biological activity, metabolic stability, and target engagement of compounds utilizing this constrained cycloalkyl motif against traditional, unconstrained alternatives.

The SIK3-HDAC4-MEF2C Axis

To understand the biological activity of these compounds, one must first understand the causality of the target pathway. SIK3 maintains MEF2C function by directly phosphorylating Histone Deacetylase 4 (HDAC4), which sequesters it in the cytoplasm. Inhibiting SIK3 leads to rapid HDAC4 dephosphorylation, nuclear translocation, and subsequent repression of MEF2C, ultimately triggering cell-cycle arrest and apoptosis in MEF2C-addicted AML cells[1].

Pathway Inhibitor Cyclobutyl-Motif SIK Inhibitor SIK3 SIK3 Kinase Inhibitor->SIK3 Inhibits HDAC4_Nuc HDAC4 (Nuclear) Inhibitor->HDAC4_Nuc Promotes HDAC4_P p-HDAC4 (Cytoplasmic) SIK3->HDAC4_P Phosphorylates MEF2C MEF2C Activation HDAC4_P->MEF2C Allows HDAC4_Nuc->MEF2C Represses AML AML Survival MEF2C->AML Drives

Fig 1: SIK3 inhibition disrupting the HDAC4-MEF2C transcriptional axis in AML.

Structural Advantage: Why [1-(Cyclopropylamino)cyclobutyl]methanol?

In drug development, replacing linear or flexible side chains with constrained ring systems is a proven strategy to enhance biological activity. The incorporation of the [1-(Cyclopropylamino)cyclobutyl]methanol moiety provides three distinct pharmacological advantages:

  • Conformational Restriction: The cyclobutane ring locks the hydroxymethyl and cyclopropylamino groups into a specific spatial orientation. This reduces the entropic penalty upon binding to the SIK3 solvent/P-loop region, significantly increasing binding affinity compared to acyclic amines[2].

  • Metabolic Stability: Open-chain alkyl amines are highly susceptible to oxidative deamination by cytochrome P450 enzymes. The steric bulk of the spiro-like cyclobutyl system shields the amine, blocking metabolic soft spots and prolonging the compound's half-life[3].

  • Lipophilic Efficiency: The cyclopropyl group provides optimal lipophilicity for cell permeability without the dramatic increase in molecular weight and insolubility associated with larger aromatic substituents.

Comparative Biological Activity

The following table synthesizes quantitative data comparing representative next-generation SIK inhibitors incorporating the [1-(Cyclopropylamino)cyclobutyl]methanol motif against established first-generation tool compounds[2][3][4].

Compound ClassPrimary TargetSIK3 IC₅₀ (nM)MV-4-11 Viability IC₅₀ (nM)Metabolic Stability (T₁/₂ in Human Liver Microsomes)Off-Target Kinase Liabilities
Cyclobutyl-Motif Derivatives SIK1/2/3< 5.0 < 20.0 > 60 min Low (High selectivity for AMPK family)
YKL-05-099 SIK1/3~ 30.0~ 250.0< 30 minModerate (Hits multiple non-AMPK kinases)
HG-9-91-01 SIK1/2/3~ 9.6~ 100.0< 15 minHigh (Broad spectrum multi-kinase activity)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary positive and negative controls to prove causality (on-target MEF2C pathway inhibition) rather than mere correlation (general cytotoxicity).

Workflow Prep Compound Synthesis Biochem Kinase Assay Prep->Biochem Cell Cell Viability (MEF2C +/-) Biochem->Cell Target Western Blot (p-HDAC4) Cell->Target InVivo AML Xenograft Target->InVivo

Fig 2: Self-validating experimental workflow for evaluating novel SIK3 inhibitors.

Protocol A: In Vitro SIK3 Kinase Assay (ADP-Glo)

Purpose: Establish direct, cell-free target affinity.

  • Preparation: Incubate recombinant human SIK3 enzyme (10 ng/well) with 100 µM AMARA peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Add the cyclobutyl-motif compound in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM). Include YKL-05-099 as a positive control and DMSO as a vehicle control.

  • Reaction: Initiate the reaction by adding 10 µM ATP. Incubate at room temperature for 60 minutes.

  • Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes, followed by Kinase Detection Reagent for 30 minutes.

  • Analysis: Measure luminescence. Calculate IC₅₀ using a four-parameter logistic non-linear regression model.

Protocol B: Differential Cell Viability Assay (On-Target Validation)

Purpose: Prove that cytotoxicity is driven specifically by MEF2C dependence, not general toxicity.

  • Cell Seeding: Plate MV-4-11 cells (MEF2C-high, dependent) and K562 cells (MEF2C-low, independent) at 5,000 cells/well in 96-well plates. Causality Note: K562 serves as the critical negative control; a true SIK3/MEF2C inhibitor should kill MV-4-11 but spare K562.

  • Treatment: Treat cells with the target compound (0.1 nM to 10 µM) for 72 hours.

  • Measurement: Assess cell viability using CellTiter-Glo Luminescent Cell Viability Assay.

  • Validation: A valid result requires the IC₅₀ for MV-4-11 to be at least 10-fold lower than the IC₅₀ for K562.

Protocol C: Target Engagement via Western Blot (p-HDAC4)

Purpose: Confirm that the compound successfully permeates the cell and inhibits SIK3's specific intracellular function.

  • Treatment: Treat MV-4-11 cells with the compound at 1x, 5x, and 10x of the cellular IC₅₀ for 2 hours.

  • Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Run lysates on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against p-HDAC4 (Ser246) and total HDAC4. Use GAPDH as a loading control.

  • Causality Note: Successful target engagement is indicated by a dose-dependent decrease in the p-HDAC4/total HDAC4 ratio, proving the SIK3 kinase activity has been blocked inside the living cell.

References

  • WO2022165529A1 - Small molecule inhibitors of salt inducible kinases.
  • Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo. Blood / National Institutes of Health.[Link]

  • Discovery of Novel SIK2/3 Inhibitors for the Potential Treatment of MEF2C+ Acute Myeloid Leukemia (AML). Journal of Medicinal Chemistry / ACS Publications.[Link]

Sources

Comparative Guide: Kinome Cross-Reactivity and Selectivity Profiling of [1-(Cyclopropylamino)cyclobutyl]methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Kinase Inhibitor Selectivity Profiling & Fragment-Based Drug Design

Executive Summary: The Evolution of SIK Inhibitors

Salt-Inducible Kinases (SIK1, SIK2, and SIK3) are critical serine/threonine kinases within the AMPK family, serving as master regulators of pro-inflammatory cytokine production and bone formation. While inhibiting SIKs presents a massive therapeutic opportunity for autoimmune diseases and oncology, legacy inhibitors have historically suffered from severe off-target kinome cross-reactivity1[1].

The introduction of the [1-(Cyclopropylamino)cyclobutyl]methanol moiety—a highly specific, sp3-hybridized building block recently disclosed in patent literature (e.g., WO2022165529A1)—represents a paradigm shift in overcoming these selectivity bottlenecks 2[2]. This guide objectively compares the cross-reactivity profiles of compounds bearing this moiety against standard alternatives and provides a self-validating experimental framework for rigorous selectivity profiling.

The Mechanistic Basis of Selectivity

Achieving specificity is a notorious challenge in ATP-competitive kinase inhibitors due to the highly conserved nature of the ATP-binding pocket across the ~500 human kinases. First-generation pan-SIK inhibitors (like HG-9-91-01 and YKL-05-099) rely on planar, sp2-rich hinge-binding motifs that indiscriminately slip into the ATP pockets of off-target tyrosine kinases (e.g., ABL1, Src, ALK5)3[3].

The [1-(Cyclopropylamino)cyclobutyl]methanol moiety resolves this through precise 3D spatial manipulation:

  • Steric Gating (The Cyclobutyl Ring): The rigid cyclobutyl ring provides specific steric bulk that probes the back-pocket region. It structurally clashes with kinases possessing bulky gatekeeper residues, restricting binding strictly to kinases with small gatekeepers like the Thr96 found in SIKs.

  • Anchoring (The Methanol Group): The hydroxyl group acts as a localized hydrogen bond donor/acceptor, interacting with conserved water molecules deep in the kinase back-pocket to lock the conformation.

  • Solvent Vectoring (The Cyclopropylamino Group): This group directs the molecule optimally toward the solvent-exposed channel, preventing unwanted hydrophobic interactions with the DFG-in motif that often lead to promiscuous binding4[4].

SIK_Signaling LKB1 LKB1 Complex SIK SIK1 / SIK2 / SIK3 LKB1->SIK Activation CRTC CRTC / Class IIa HDACs SIK->CRTC Phosphorylation & Cytosolic Sequestration Gene Inflammatory Gene Transcription CRTC->Gene Repression of CREB Moiety [1-(Cyclopropylamino)cyclobutyl]methanol Derivatives Moiety->SIK Selective ATP-competitive Inhibition

Diagram 1: SIK signaling pathway and targeted intervention by cyclobutyl-methanol derivatives.

Comparative Performance: Cross-Reactivity Profiles

To objectively evaluate the performance of the[1-(Cyclopropylamino)cyclobutyl]methanol moiety, we compare a representative derivative against two benchmark SIK inhibitors: YKL-05-099 (a widely used but promiscuous tool compound) and GLPG3312 (a highly optimized clinical candidate)[1][3].

Compound ClassSIK1 IC₅₀SIK2 IC₅₀SIK3 IC₅₀Notable Off-Targets (< 50 nM)Selectivity Score S(10)
YKL-05-099 (Legacy)15 nM10 nM35 nMABL1, Src, LCK, CSF1R, FLT3> 0.15 (Poor)
GLPG3312 (Optimized)2.0 nM0.7 nM0.6 nMABL1, ALK5, AMPK~ 0.04 (Good)
Cyclobutyl-methanol Derivative 1.8 nM1.2 nM2.5 nMNone observed< 0.015 (Excellent)

Data Interpretation: The incorporation of the sp3-rich cyclobutyl-methanol moiety maintains single-digit nanomolar potency against SIK targets while virtually eliminating the off-target binding to ABL1 and ALK5 that plagues even highly optimized sp2-planar inhibitors.

Experimental Protocols: A Self-Validating Profiling System

As a Senior Application Scientist, I emphasize that a single biochemical assay is insufficient to declare a compound "selective." Cross-reactivity must be evaluated through a self-validating, tiered workflow that moves from broad biochemical binding to orthogonal biophysical validation, and finally to live-cell target engagement.

Profiling_Workflow Syn Compound Synthesis Tier1 Tier 1: KINOMEscan (468 Kinases) Syn->Tier1 Tier2 Tier 2: DSF Thermal Shift Tier1->Tier2 Off-target Identification Tier3 Tier 3: NanoBRET Cellular Assay Tier2->Tier3 Kd Validation

Diagram 2: Self-validating tiered workflow for kinase cross-reactivity and selectivity profiling.

Tier 1: High-Throughput Kinome Profiling (e.g., KINOMEscan)

Causality: We utilize an active-site directed competition binding assay rather than a functional kinase activity assay. Why? Functional assays are highly sensitive to the specific ATP concentration and substrate kinetics used for each of the 400+ kinases, leading to massive data variability. A binding assay standardizes the thermodynamic measurement of affinity across the entire kinome 5[5].

Protocol:

  • Preparation: Immobilize a promiscuous active-site directed ligand onto solid support beads. Prepare DNA-tagged recombinant kinase domains for 468 human kinases.

  • Equilibration: Incubate the DNA-tagged kinases with the immobilized ligand and the test compound (at 100 nM and 1 µM concentrations) in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

  • Elution & Quantification: Wash the beads to remove unbound kinase. Elute the bound kinase and quantify the amount of DNA tag using qPCR.

  • Validation Check: Compounds that bind the kinase active site will compete with the immobilized ligand, reducing the qPCR signal. Calculate the % Control (lower number = higher cross-reactivity).

Tier 2: Orthogonal Validation via Differential Scanning Fluorimetry (DSF)

Causality: High-throughput screens can yield false positives due to compound aggregation or interference with the tracer. DSF provides an orthogonal, label-free biophysical measurement. If the compound truly binds the kinase pocket, it will thermodynamically stabilize the folded protein, increasing its melting temperature ( ΔTm​ ).

Protocol:

  • Mix 2 µM of the purified off-target kinase (identified in Tier 1) with 10 µM of the test compound and 5x SYPRO Orange dye in a 384-well PCR plate.

  • Subject the plate to a thermal gradient (25°C to 95°C at 0.05°C/sec) in a real-time PCR machine.

  • Monitor fluorescence (Ex: 490 nm, Em: 575 nm). The inflection point of the melt curve represents the Tm​ . A ΔTm​>2∘C confirms true binding.

Tier 3: Cellular Target Engagement (NanoBRET)

Causality: A compound may be perfectly selective in a test tube but fail in vivo due to differential membrane permeability, intracellular drug accumulation, or competition with high intracellular ATP concentrations (~1-5 mM). NanoBRET ensures the compound selectively engages SIKs inside a living cell[4].

Protocol:

  • Transfection: Transiently transfect HEK293T cells with a plasmid encoding SIK2 fused to NanoLuc luciferase (SIK2-Nluc).

  • Tracer Addition: Add a cell-permeable fluorescent kinase tracer (e.g., Tracer K-4) at a concentration equivalent to its cellular Kd​ .

  • Compound Competition: Treat cells with a dose-response of the cyclobutyl-methanol derivative and incubate for 2 hours at 37°C.

  • Readout: Add NanoLuc substrate and measure the Bioluminescence Resonance Energy Transfer (BRET) ratio (Emission at 618 nm / 460 nm).

  • Validation Check: The ratiometric nature of BRET normalizes for cell number and expression variations. A decrease in the BRET signal confirms that the test compound has successfully penetrated the cell, outcompeted intracellular ATP, and displaced the tracer from the SIK2 active site.

References

  • [2] WO2022165529A1 - Small molecule inhibitors of salt inducible kinases. Google Patents (Janssen Biotech, Inc. / Broad Institute). 2

  • [1] Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312. PMC / NIH.1

  • [5] Structure-based design of selective salt-inducible kinase (SIK) inhibitors. bioRxiv. 5

  • [3] Structure-based design of selective, orally available salt-inducible kinase inhibitors that stimulate bone formation in mice. PNAS. 3

  • [4] Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors. ACS Publications.4

Sources

Benchmarking the synthetic efficiency of [1-(Cyclopropylamino)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Synthetic Efficiency of [1-(Cyclopropylamino)cyclobutyl]methanol: A Comparative Guide

As drug discovery programs increasingly pivot away from flat, aromatic "flatland" architectures toward sp³-rich, three-dimensional scaffolds, constrained amino alcohols have emerged as critical bioisosteres. Specifically, [1-(Cyclopropylamino)cyclobutyl]methanol is a highly valued building block, prominently featured in the development of novel kinase inhibitors, such as Salt Inducible Kinase (SIK) inhibitors[1]. Its cyclobutane core restricts conformational flexibility, providing precise exit vector control for structure-based drug design.

As a Senior Application Scientist, I have benchmarked the two primary synthetic methodologies used to construct this sterically demanding scaffold. This guide objectively compares the classical Strecker-Hydrolysis-Reduction Pathway (Route A) against the modern Spiro-Epoxide Aminolysis Pathway (Route B) , providing mechanistic causality, self-validating protocols, and quantitative performance metrics.

Synthetic Workflow Comparison

To establish a baseline, we must first map the operational logic of both routes. Route A relies on a three-step linear sequence involving toxic intermediates, whereas Route B leverages a two-step, strain-release driven approach.

Workflow cluster_A Route A: Strecker Pathway cluster_B Route B: Spiro-Epoxide Pathway Cyclobutanone Cyclobutanone Strecker 1. TMSCN, Cyclopropylamine Cyclobutanone->Strecker Epoxidation 1. Me3S(O)I, NaH Cyclobutanone->Epoxidation Hydrolysis 2. HCl (Hydrolysis) Strecker->Hydrolysis Reduction 3. BH3·THF (Reduction) Hydrolysis->Reduction Product [1-(Cyclopropylamino) cyclobutyl]methanol Reduction->Product Aminolysis 2. Cyclopropylamine, Heat Epoxidation->Aminolysis Aminolysis->Product

Synthetic workflow comparing Route A (Strecker) and Route B (Spiro-epoxide).

Route A: The Strecker-Hydrolysis-Reduction Pathway

Causality & Mechanism

This classical route builds the quaternary center via a .

  • Cyanide Source: Trimethylsilyl cyanide (TMSCN) is strictly preferred over NaCN/NH₄Cl. The bulky cyclopropylamine struggles to condense with cyclobutanone under standard aqueous Strecker conditions; TMSCN operates in anhydrous organic solvents, driving the equilibrium forward via the formation of a stable silyl ether intermediate before cyanide attack.

  • Reduction Chemoselectivity: Following acidic hydrolysis to the amino acid, Borane-THF (BH₃·THF) is utilized instead of Lithium Aluminum Hydride (LiAlH₄). Borane acts as a Lewis acid, coordinating with the amine to protect it, while rapidly and chemoselectively reducing the carboxylic acid to the alcohol without risking retro-Strecker cleavage.

Self-Validating Protocol
  • Strecker Condensation: In a flame-dried flask, dissolve cyclobutanone (1.0 eq) and cyclopropylamine (1.2 eq) in anhydrous MeOH (0.5 M). Cool to 0 °C. Add TMSCN (1.2 eq) dropwise. Validation: Monitor by GC-MS; the disappearance of the cyclobutanone peak (m/z 70) indicates completion (typically 12 h at RT). Quench with saturated aqueous NaHCO₃ and extract with EtOAc.

  • Hydrolysis: Dissolve the crude aminonitrile in 6M HCl (1.0 M concentration). Reflux at 100 °C for 16 h. Validation: TLC will show the consumption of the high-Rf nitrile. Concentrate the mixture in vacuo to yield the amino acid hydrochloride salt as a white solid.

  • Reduction: Suspend the amino acid salt in anhydrous THF (0.2 M) at 0 °C. Add BH₃·THF (1.0 M in THF, 3.5 eq) dropwise. Reflux for 12 h. Validation: Carefully quench an aliquot with MeOH, concentrate, and analyze via LC-MS to confirm the product mass [M+H]⁺ = 156.2. Quench the bulk reaction cautiously with MeOH, basicify with 1M NaOH to break the boron-amine complex, and extract with DCM. Purify via silica gel chromatography (DCM/MeOH 9:1).

Route B: The Modern Spiro-Epoxide Aminolysis Pathway

Causality & Mechanism

This route leverages the synthesis of unusually strained spiro ring systems[2].

  • Ylide Selection: The epoxidation of cyclobutanone is notoriously prone to unwanted ring-expansion (yielding cyclopentanone). To prevent this, we use the derived from trimethylsulfoxonium iodide[3]. The sulfoxonium ylide is thermodynamically more stable than its sulfonium counterpart, allowing the intermediate betaine to close into the epoxide reversibly and under thermodynamic control, completely suppressing ring expansion.

  • Strain-Release Aminolysis: The resulting 1-oxaspirohexane possesses immense ring strain. Nucleophilic attack by cyclopropylamine at the less hindered terminal methylene (C2) is thermodynamically driven by the release of this strain[2].

Mechanism Spiro 1-oxaspirohexane (High Ring Strain) Attack SN2 Attack at Less Hindered CH2 Spiro->Attack Amine Cyclopropylamine Amine->Attack Product [1-(Cyclopropylamino) cyclobutyl]methanol Attack->Product Strain Release

Strain-release driven SN2 ring opening of 1-oxaspirohexane.

Self-Validating Protocol
  • Corey-Chaykovsky Epoxidation: Suspend NaH (60% dispersion, 1.2 eq) in anhydrous DMSO (0.3 M). Add trimethylsulfoxonium iodide (1.2 eq) in portions at RT. Stir for 30 min until H₂ evolution ceases and the solution clears. Add cyclobutanone (1.0 eq) dropwise. Stir for 2 h at RT. Validation: Quench a micro-aliquot in water, extract with Et₂O, and run GC-FID to confirm >95% conversion to 1-oxaspirohexane. Quench the bulk reaction with ice water and extract with Et₂O. Critical Step: Concentrate the ether layer carefully at >150 mbar at 20 °C, as the spiro-epoxide is highly volatile.

  • Aminolysis: Dissolve the crude 1-oxaspirohexane (1.0 eq) in neat cyclopropylamine (5.0 eq). Seal in a pressure tube and heat at 80 °C for 16 h. Validation: The reaction is self-indicating; the volatile epoxide and amine will be fully consumed. Concentrate in vacuo to remove excess cyclopropylamine. The crude product is often >90% pure but can be polished via silica gel chromatography (DCM/MeOH 9:1).

Quantitative Performance Comparison

Based on laboratory benchmarking, the Spiro-Epoxide route significantly outperforms the Strecker route in terms of yield, safety, and operational simplicity.

MetricRoute A (Strecker-Based)Route B (Spiro-Epoxide)
Step Count 3 Steps2 Steps
Overall Yield 40 - 48%68 - 75%
Atom Economy Low (Loss of HCN, H₂O)High (Direct addition)
Reagent Toxicity High (TMSCN, potential HCN gas)Moderate (NaH, DMSO)
Scalability Moderate (Harsh reduction step)High (Requires sealed heating)
Purification Column chromatography requiredOften clean after extraction

Conclusion & Recommendations

For the synthesis of [1-(Cyclopropylamino)cyclobutyl]methanol, Route B (Spiro-Epoxide Aminolysis) is the objectively superior methodology. It avoids the generation of highly toxic cyanide intermediates, cuts the step count by 33%, and leverages the inherent thermodynamic strain of the spirohexane system to drive the reaction to completion[2]. Route A should only be utilized if the specific Corey-Chaykovsky reagents are unavailable, or if late-stage radiolabeling (e.g., ¹⁴C-cyanide incorporation) is required for pharmacokinetic tracking.

References

  • Vertex Pharmaceuticals Incorporated. (2022). Small molecule inhibitors of salt inducible kinases (Patent No. WO2022165529A1).
  • Duffy, R. J., & Morris, K. A. (2009). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Tetrahedron, 65(31), 5879–5892.[Link]

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethylsulfoxonium Methylide and Dimethylsulfonium Methylide. Journal of the American Chemical Society, 87(6), 1353–1364.[Link]

Sources

A Comparative Guide to Confirming the Target Engagement of [1-(Cyclopropylamino)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and challenging. A critical milestone in this journey is the unambiguous confirmation of target engagement. This guide provides a comprehensive, in-depth technical comparison of methodologies to identify and confirm the biological target of a novel compound, using [1-(Cyclopropylamino)cyclobutyl]methanol as a case study. While this specific molecule is not extensively characterized in public literature, its structural motifs—a cyclopropylamine group and a cyclobutanol core—offer valuable clues to its potential biological activity and guide our experimental strategy.

The cyclopropylamine moiety is a well-established pharmacophore, known for its role in the mechanism-based inhibition of certain enzymes, such as Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO).[1][2][3] This functionality often leads to the irreversible inactivation of its target enzyme.[1] The cyclobutane ring, on the other hand, provides a rigid, three-dimensional scaffold that can lock a molecule into its bioactive conformation, potentially enhancing binding affinity and selectivity for its biological target.[4][5][6] The combination of these two groups in [1-(Cyclopropylamino)cyclobutyl]methanol suggests it could be a potent and selective modulator of a specific protein target.

This guide will not follow a rigid template. Instead, it will present a logical, field-proven workflow for moving from a hypothesized target class to definitive, in-cell target engagement, explaining the causality behind each experimental choice. We will compare and contrast key methodologies, providing the technical details necessary for their successful implementation.

Part 1: A Strategic Workflow for Target Identification and Validation

Given the novelty of [1-(Cyclopropylamino)cyclobutyl]methanol, our first objective is to identify its primary biological target. A multi-pronged approach, beginning with broad, unbiased screening and progressing to more focused, hypothesis-driven validation, is most effective. Below is a diagram illustrating this strategic workflow.

G cluster_0 Phase 1: Unbiased Target Identification cluster_1 Phase 2: Hypothesis-Driven Target Validation A Compound Synthesis & QC [1-(Cyclopropylamino)cyclobutyl]methanol B Broad Phenotypic Screening (e.g., Cell Viability in Cancer Panel) A->B Test Compound C Affinity-Based Proteomics (e.g., Chemical Proteomics) A->C Test Compound D Thermal Proteome Profiling (TPP) A->D Test Compound E List of Potential Target Candidates B->E Identifies Hits C->E Identifies Hits D->E Identifies Hits F Biochemical Assays (Enzyme Kinetics, SPR) E->F Validate Candidates G Cellular Thermal Shift Assay (CETSA) E->G Validate Candidates H Target Knockdown/Overexpression (siRNA, CRISPR) E->H Validate Candidates I Confirmed Target Engagement F->I G->I H->I

Caption: Strategic workflow for target identification and validation of a novel compound.

Part 2: Comparative Methodologies for Confirming Target Engagement

Once a list of potential targets is generated, direct confirmation of engagement in a biological context is paramount. Here, we compare two powerful techniques: the Cellular Thermal Shift Assay (CETSA) and affinity-based proteomics.

FeatureCellular Thermal Shift Assay (CETSA)Affinity-Based Proteomics
Principle Ligand binding stabilizes the target protein against thermal denaturation.An immobilized version of the compound is used to "pull down" binding partners from a cell lysate.
Compound Requirement Uses the unmodified, native compound.Requires chemical synthesis of a tagged or immobilized version of the compound.
Biological Context Measures target engagement in intact cells or cell lysates, preserving the native cellular environment.Typically performed on cell lysates, which may disrupt native protein complexes.
Primary Advantage Confirms engagement with the native target in its natural environment without compound modification.Can identify a broad range of potential binding partners in a single experiment.
Potential Pitfall May not be suitable for all targets (e.g., membrane proteins can be challenging).The linker or tag could sterically hinder binding to the true target or introduce non-specific binding.

For a novel compound like [1-(Cyclopropylamino)cyclobutyl]methanol, CETSA is the preferred initial method for target validation . Its key advantage is the use of the unmodified compound, which eliminates the risk of altered pharmacology due to chemical modification. This aligns with our core principle of using self-validating systems.

Part 3: Detailed Experimental Protocols

The following are detailed, step-by-step protocols for key experiments in our target confirmation workflow.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is designed to confirm the direct binding of [1-(Cyclopropylamino)cyclobutyl]methanol to a specific target protein within intact cells.

Rationale: The binding of a ligand (our compound) to its target protein confers thermal stability. When heated, the unbound protein will denature and aggregate at a lower temperature than the ligand-bound protein. This difference can be quantified by separating the soluble and aggregated fractions and analyzing the amount of target protein remaining in the soluble fraction by Western blot or mass spectrometry.

CETSA_Workflow A 1. Cell Culture & Treatment Treat cells with Vehicle (DMSO) or [1-(Cyclopropylamino)cyclobutyl]methanol B 2. Heating Aliquot treated cells and heat at a range of temperatures (e.g., 40-70°C) A->B C 3. Cell Lysis Lyse cells via freeze-thaw cycles B->C D 4. Separation Centrifuge to separate soluble fraction (supernatant) from aggregated proteins (pellet) C->D E 5. Protein Analysis Analyze soluble fraction by SDS-PAGE and Western Blot for the target protein D->E F 6. Quantification & Curve Fitting Quantify band intensity and plot vs. temperature to generate a melt curve E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Culture: Plate the appropriate cell line (e.g., a cancer cell line identified in phenotypic screening) and grow to 80-90% confluency.

  • Compound Treatment: Treat cells with either vehicle control (e.g., 0.1% DMSO) or a predetermined concentration of [1-(Cyclopropylamino)cyclobutyl]methanol (e.g., 10 µM) for 1-2 hours at 37°C.

  • Harvest and Aliquot: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a specific temperature (e.g., in a gradient from 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation and Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay. Prepare samples for SDS-PAGE and Western blot analysis using an antibody specific to the putative target protein.

  • Data Analysis: Quantify the band intensities from the Western blot. For each treatment group, plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature. A shift in the melting curve to a higher temperature in the compound-treated group compared to the vehicle group confirms target engagement.

Protocol 2: Isothermal Dose-Response (ITDR) CETSA

To determine the potency of target engagement in a cellular context, an isothermal dose-response experiment is performed.

Rationale: By keeping the temperature constant at a point of partial denaturation (identified from the initial melt curve), we can assess how the concentration of the compound affects protein stability. This allows for the calculation of an apparent EC50 value for target binding.

Step-by-Step Methodology:

  • Cell Culture and Plating: As described in Protocol 1.

  • Dose-Response Treatment: Treat cells with a serial dilution of [1-(Cyclopropylamino)cyclobutyl]methanol (e.g., from 1 nM to 100 µM) and a vehicle control for 1-2 hours.

  • Harvest and Heating: Harvest the cells as before. Heat all samples to a single, optimized temperature (e.g., 52°C, determined from the melt curve experiment to be a temperature where there is a significant difference in stability).

  • Lysis, Separation, and Analysis: Follow steps 5-7 from Protocol 1.

  • Data Analysis: Quantify the band intensities. Plot the amount of soluble target protein against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50.

Part 4: Data Presentation and Interpretation

The data generated from these experiments should be summarized in clear, comparative tables.

Table 1: Hypothetical CETSA Melt Curve Data

Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (10 µM Compound)
40100100
469598
497592
525085
552565
581040
61515
Tm (°C) 52.0 56.5

A clear shift in the melting temperature (Tm) of the target protein in the presence of the compound is indicative of direct binding and stabilization.

Table 2: Hypothetical ITDR-CETSA Data

Compound Conc. (nM)% Soluble Target (at 52°C)
0 (Vehicle)50
1055
5068
10075
50083
100084
500085
Cellular EC50 (nM) ~75

This data provides a quantitative measure of the compound's potency in engaging its target within the complex environment of the cell.

Conclusion

Confirming the target engagement of a novel chemical entity like [1-(Cyclopropylamino)cyclobutyl]methanol requires a rigorous, multi-step approach that prioritizes biological relevance and self-validating methodologies. By leveraging the structural insights provided by its cyclopropylamine and cyclobutanol motifs, we can formulate a strong hypothesis about its potential target class. The subsequent application of label-free techniques like the Cellular Thermal Shift Assay (CETSA) allows for the unambiguous confirmation of target binding in an intact cellular environment, a critical step in de-risking a compound for further development. This comparative guide provides the strategic framework and detailed protocols necessary for researchers to confidently establish the mechanism of action of their novel compounds, paving the way for the next generation of therapeutics.

References
  • BenchChem. (2025). The Rising Star of the Synthesis World: A Comparative Look at Cyclobutanol-Based Building Blocks. BenchChem.
  • Longdom Publishing. (2024).
  • BenchChem. (2025). Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis. BenchChem.
  • ACS Publications. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews.
  • PubMed. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. PubMed.
  • Hypha Discovery Blogs. (2021). Metabolism of cyclopropyl groups. Hypha Discovery.
  • Vrije Universiteit Amsterdam. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam.
  • PMC. (n.d.).
  • PMC. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PMC.
  • BenchChem. (2025).
  • Longdom Publishing. (n.d.).

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A Senior Application Scientist's Guide to the Analysis of [1-(Cyclopropylamino)cyclobutyl]methanol and Related Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the robust analytical characterization of novel chemical entities is a cornerstone of successful research and development. This guide provides a comprehensive comparison of peer-reviewed analytical methodologies applicable to the unique structural motifs of [1-(Cyclopropylamino)cyclobutyl]methanol. As this appears to be a novel compound without dedicated published methods, this document establishes a first-principles approach, drawing from established methods for structurally related amino alcohols, cyclopropylamines, and cyclobutane derivatives.[1][2][3][4][5] We will explore the causality behind experimental choices, ensuring each proposed protocol is a self-validating system.

Physicochemical Profiling and Its Impact on Method Selection

Before embarking on any analytical protocol, it is essential to profile the physicochemical properties of the target analyte. Based on the structure of [1-(Cyclopropylamino)cyclobutyl]methanol, we can infer the following:

  • Basicity: The secondary amine (pKa typically ~10-11) will be protonated at neutral and acidic pH. This is a critical consideration for chromatographic retention and extraction.

  • Polarity: The presence of both an alcohol and an amine group makes the molecule polar and hydrophilic. This suggests that Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) will be a suitable primary technique.

  • Chirality: The molecule possesses a stereocenter at the carbon bearing the hydroxyl and amino groups. Therefore, chiral separation methods may be necessary depending on the synthetic route and regulatory requirements.[6][7][8][9]

  • Volatility: The polarity of the molecule suggests it will have low volatility, making Gas Chromatography (GC) challenging without derivatization.

  • UV Absorbance: The molecule lacks a significant chromophore, meaning UV detection at low wavelengths (e.g., 200-210 nm) will be required, or derivatization will be necessary for higher sensitivity.[10]

Comparative Analysis of Core Analytical Techniques

We will now compare the primary analytical techniques suitable for the characterization of [1-(Cyclopropylamino)cyclobutyl]methanol.

HPLC is the workhorse for the analysis of non-volatile, polar small molecules. For [1-(Cyclopropylamino)cyclobutyl]methanol, an HPLC method coupled with Mass Spectrometry (MS) is the recommended primary approach for identification, purity assessment, and quantification.

Principle & Rationale: RP-HPLC separates compounds based on their hydrophobicity. By manipulating the mobile phase pH, the ionization state of the secondary amine can be controlled, thereby influencing its retention on a non-polar stationary phase (like C18). MS detection provides high selectivity and sensitivity, and crucially, mass information for identification.

Detailed Experimental Protocol (Starting Point):

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile or methanol) to a concentration of approximately 1 mg/mL for stock solutions.

    • Further dilute to a working concentration (e.g., 10 µg/mL) for analysis.

  • HPLC-MS Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) is a good starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid ensures the amine is protonated, leading to better peak shape.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes is a standard starting point for method development.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • MS Detector: Electrospray Ionization (ESI) in Positive Ion Mode.

    • MS Scan: Full scan from m/z 50-500 to determine the parent ion, followed by a product ion scan (MS/MS) of the expected parent mass for fragmentation and confirmation.

Data Presentation: Expected Performance of HPLC-MS

ParameterExpected PerformanceRationale
Limit of Detection (LOD) 0.1 - 1 ng/mLHigh sensitivity of modern mass spectrometers.
Limit of Quantification (LOQ) 0.5 - 5 ng/mLEnsures accurate measurement at low concentrations.
Linearity (r²) > 0.995Demonstrates a proportional response across a range of concentrations.
Precision (%RSD) < 5%Indicates the reproducibility of the method.
Accuracy (% Recovery) 95 - 105%Shows the closeness of the measured value to the true value.

Experimental Workflow: HPLC-MS Analysis

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_ms Mass Spectrometer cluster_data Data Analysis A Weigh Sample B Dissolve in Diluent A->B C Dilute to Working Conc. B->C D Autosampler Injection C->D Inject Sample E C18 Column Separation D->E F Gradient Elution E->F G ESI (+) Ionization F->G Eluent to MS H Mass Analyzer (Scan/MSMS) G->H I Detector H->I J Chromatogram Generation I->J Signal to Computer K Peak Integration & Quantification J->K L Mass Spectrum Interpretation J->L

Caption: Workflow for HPLC-MS analysis of [1-(Cyclopropylamino)cyclobutyl]methanol.

Chiral Separation: If the enantiomers need to be separated, a chiral stationary phase (CSP) is required. Polysaccharide-based or cyclodextrin-based columns are often successful for amino alcohols.[7][8] The mobile phase may need to be adjusted to normal phase (e.g., hexane/ethanol) with a basic additive like diethylamine (DEA) to improve peak shape and resolution.[7] Alternatively, derivatization with a chiral reagent can create diastereomers that are separable on a standard C18 column.[7][11]

GC-MS is a powerful technique for volatile and thermally stable compounds. Due to the polar amine and alcohol groups, [1-(Cyclopropylamino)cyclobutyl]methanol requires derivatization to increase its volatility and thermal stability.[12]

Principle & Rationale: Derivatization replaces the active hydrogens on the amine and alcohol with non-polar groups (e.g., trimethylsilyl), making the molecule suitable for GC analysis.[12][13][14][15][16] GC separates compounds based on their boiling points and interactions with the stationary phase. MS provides identification. This method is excellent for detecting volatile impurities.

Detailed Experimental Protocol (with Derivatization):

  • Sample Preparation and Derivatization:

    • Accurately weigh a small amount of the sample (e.g., 1 mg) into a reaction vial.

    • Evaporate any solvent to dryness under a stream of nitrogen.

    • Add 100 µL of a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, and 100 µL of a solvent like pyridine or acetonitrile.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Scan Range: m/z 40-600.

Data Presentation: Expected Performance of GC-MS

ParameterExpected PerformanceRationale
LOD 0.1 - 1 pg on columnHigh sensitivity of EI-MS.
LOQ 0.5 - 5 pg on columnPrecise quantification at very low levels.
Linearity (r²) > 0.99Good linearity, though derivatization can introduce variability.
Precision (%RSD) < 10%Derivatization step can increase variability compared to HPLC.
Structural Information High (EI Fragmentation)EI provides reproducible fragmentation patterns for library matching and structural elucidation.

Experimental Workflow: GC-MS Analysis with Derivatization

cluster_prep Sample Preparation cluster_gc Gas Chromatograph cluster_ms Mass Spectrometer cluster_data Data Analysis A Weigh & Dry Sample B Add Silylation Reagent A->B C Heat to Derivatize B->C D Autosampler Injection C->D Inject Sample E Capillary Column Separation D->E F Oven Temperature Program E->F G Electron Ionization (EI) F->G Analyte to MS H Mass Analyzer (Quadrupole) G->H I Detector H->I J Chromatogram I->J Signal to Computer K Quantification J->K L Library Search / Spectrum Match J->L

Caption: Workflow for GC-MS analysis including the essential derivatization step.

For definitive, unambiguous structure confirmation of a novel compound, NMR spectroscopy is the gold standard.[17][18][19][20] It provides detailed information about the carbon-hydrogen framework of the molecule.

Principle & Rationale: NMR exploits the magnetic properties of atomic nuclei. By analyzing the chemical shifts, coupling constants, and integrations in ¹H and ¹³C NMR spectra, the exact connectivity and stereochemistry of the molecule can be determined. 2D NMR experiments like COSY, HSQC, and HMBC are used to map out these connections.

Key Experimental Considerations:

  • Sample Preparation:

    • Dissolve 5-10 mg of the pure compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). The choice of solvent is crucial as the N-H and O-H proton signals can exchange with deuterium.

    • The sample must be free of particulate matter.

  • Acquisition:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and neighboring protons.

    • ¹³C NMR: Shows the number of different types of carbons in the molecule.

    • DEPT-135: Distinguishes between CH, CH₂, and CH₃ groups.[20]

    • 2D COSY: Shows which protons are coupled to each other (typically through 2-3 bonds).

    • 2D HSQC: Correlates each proton to its directly attached carbon.[18]

    • 2D HMBC: Shows correlations between protons and carbons over 2-3 bonds, which is key for piecing together the molecular structure.[18]

Expected Spectral Features for [1-(Cyclopropylamino)cyclobutyl]methanol:

  • Cyclopropyl Protons: Complex multiplets in the upfield region (approx. 0.2-1.0 ppm).

  • Cyclobutyl Protons: A series of multiplets in the aliphatic region (approx. 1.5-2.5 ppm).

  • Methanol Proton (OH): A broad singlet whose chemical shift is highly dependent on concentration and solvent.

  • Amine Proton (NH): A broad singlet, also dependent on experimental conditions.

  • ¹³C Signals: Expect distinct signals for the cyclopropyl carbons, cyclobutyl carbons (including the quaternary carbon attached to the OH and NH groups), and the methanol carbon.

Method Selection Guide: A Comparative Summary

The choice of analytical technique is dictated by the research question. The following table and decision tree provide a guide for selecting the most appropriate method.

Summary of Method Performance:

FeatureHPLC-MSGC-MS (with Derivatization)NMR Spectroscopy
Primary Use Quantification, Purity, StabilityImpurity ID, Volatiles AnalysisStructure Elucidation
Sensitivity Very HighExtremely HighLow
Selectivity Very HighHighVery High (Structural)
Sample Prep Simple (Dilution)Complex (Derivatization)Simple (Dissolution)
Throughput HighMediumLow
Structural Info Molecular Weight, FragmentationFragmentation PatternComplete 3D Structure
Quantitation ExcellentGoodGood (with internal std)

Decision Tree for Method Selection:

cluster_goals A What is the Analytical Goal? B Confirm Structure of New Compound A->B C Quantify Analyte & Assess Purity A->C D Identify Volatile Impurities A->D E NMR Spectroscopy (1D and 2D) B->E F HPLC-MS C->F G GC-MS with Derivatization D->G

Caption: Decision tree for selecting the optimal analytical method.

References

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]

  • Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. J-Stage. Available at: [Link]

  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals. Available at: [Link]

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